2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Description
The exact mass of the compound 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c1-12(2)20-16-10-7-11-17(21-13(3)4)18(16)14-8-5-6-9-15(14)19/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUMGHTDLOJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584751 | |
| Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-70-1 | |
| Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl CAS number and identifiers
CAS Number: 870703-70-1 Role: Key Intermediate for Buchwald Ligand Synthesis (RuPhos)[1]
Executive Summary
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a specialized biaryl building block primarily utilized in the synthesis of dialkylbiaryl phosphine ligands, most notably RuPhos .[1] Its structural significance lies in the 2',6'-diisopropoxy substitution pattern, which provides critical steric bulk and electron-donating properties to the resulting palladium catalysts.[1] These properties are essential for stabilizing the active Pd(0) species and facilitating difficult cross-coupling reactions, such as C-N bond formation with sterically hindered amines and C-O couplings.[1]
This guide details the physicochemical properties, structural rationale, synthetic protocols (upstream and downstream), and safety standards for this compound.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identifiers
| Identifier Type | Value |
| Chemical Name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl |
| CAS Number | 870703-70-1 |
| MDL Number | MFCD07784426 |
| Molecular Formula | C₁₈H₂₁BrO₂ |
| Molecular Weight | 349.26 g/mol |
| SMILES | CC(C)Oc1cccc(OC(C)C)c1-c2ccccc2Br |
Physical Properties
| Property | Specification |
| Appearance | White to off-white crystalline solid or colorless viscous oil (purity dependent) |
| Melting Point | 58–62 °C (Solid form) |
| Boiling Point | ~140 °C at 0.2 mmHg |
| Solubility | Soluble in THF, Toluene, DCM, Diethyl Ether; Insoluble in Water |
| Stability | Stable under ambient conditions; Store under inert gas (Argon/Nitrogen) recommended |
Structural Analysis & Ligand Design Logic
The utility of this molecule is dictated by two distinct functional domains:[1][2]
-
The Reactive Handle (2-Bromo): The bromine atom at the 2-position of the non-substituted ring serves as the site for Lithium-Halogen Exchange .[1] This allows the molecule to be converted into a nucleophile (aryllithium species) which can then attack electrophiles like chlorodicyclohexylphosphine (ClPCy₂) to generate the final phosphine ligand.[1]
-
The Steric Shield (2',6'-Diisopropoxy):
-
Steric Bulk: The isopropyl groups are significantly bulkier than methoxy groups (e.g., in SPhos).[1] This bulk prevents the formation of dimeric palladium species (which are catalytically inactive) and encourages the formation of the active monoligated Pd(0) species.[1]
-
Electronic Effect: The oxygen atoms donate electron density into the biaryl system, making the eventual phosphine more electron-rich.[1] This facilitates the oxidative addition of challenging substrates like aryl chlorides.[1]
-
Synthetic Protocols
Upstream Synthesis: Preparation of the Core
Objective: Synthesize 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl via selective Suzuki-Miyaura coupling. Logic: We utilize 1-bromo-2-iodobenzene and 2,6-diisopropoxyphenylboronic acid .[1] The iodine atom is significantly more reactive towards oxidative addition by Pd(0) than the bromine atom.[1] This kinetic selectivity allows the formation of the C-C bond at the iodine site while leaving the bromine handle intact for downstream use.
Reagents:
-
1-Bromo-2-iodobenzene (1.0 equiv)[1]
-
2,6-Diisopropoxyphenylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution)[1]
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix[1]
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and magnetic stir bar. Cycle 3x with Argon.
-
Dissolution: Add 1-bromo-2-iodobenzene and Pd(PPh₃)₄ to the flask. Dissolve in degassed DME. Stir for 10 minutes at room temperature to ensure catalyst solvation.
-
Addition: Add the boronic acid and the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.[1] The starting iodide should be consumed; the product will appear less polar.[1]
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x).[1] Dry the organic layer over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product is prone to crystallizing upon standing.[1]
Downstream Application: Conversion to RuPhos
Objective: Phosphinylation of the scaffold. Logic: Lithium-halogen exchange is faster than nucleophilic attack on the isopropoxy groups at low temperatures.[1]
Protocol:
-
Dissolve 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl in anhydrous THF under Argon.
-
Cool to -78 °C .
-
Add n-Butyllithium (1.1 equiv) dropwise.[1] Stir for 1 hour at -78 °C.
-
Add Chlorodicyclohexylphosphine (ClPCy₂) (1.1 equiv) dropwise.[1]
-
Allow to warm to room temperature overnight.
-
Quench with degassed methanol. Recrystallize from hot ethanol/acetone to obtain RuPhos.[1]
Visualizing the Workflow
The following diagram illustrates the selective synthesis of the core scaffold and its transformation into the ligand.
Caption: Workflow for the synthesis of the scaffold via selective coupling and its conversion to RuPhos.
Handling & Safety (EHS)[1]
Based on GHS classifications for halogenated biaryls:
-
Hazard Statements:
-
Storage:
-
Disposal:
References
-
Original RuPhos Synthesis: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685-4696.[1]
-
Precursor Identifiers: Sigma-Aldrich Product Datasheet. "2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl."[1][5] Catalog No. 660221. [1]
-
Application in Polymer Synthesis: "RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene)." ResearchGate.[1]
-
Crystallographic Data: "Crystal structure of the RuPhos ligand." IUCrData, 2021 .[1][2][6]
Sources
A Guide to the Synthesis of Dialkylbiaryl Phosphines: The Foundational Role of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Introduction: The Dawn of High-Performance Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures.[1] The remarkable efficiency of these transformations, particularly the Buchwald-Hartwig amination, is not intrinsic to the palladium itself but is unlocked by a class of sophisticated ancillary ligands.[2][3] Among the most powerful of these are the dialkylbiaryl phosphines, often termed "Buchwald Ligands." These ligands have revolutionized drug discovery and process chemistry by enabling C-C, C-N, and C-O bond formations with unprecedented scope and functional group tolerance.[4][5]
This guide focuses on the synthesis of a specific, highly influential subclass of these ligands, exemplified by RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).[6][7] We will dissect the critical role of its precursor, 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, and provide a detailed, field-proven protocol that underscores the causality behind the synthetic strategy.
The Strategic Architecture: Why 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl?
The efficacy of a dialkylbiaryl phosphine ligand is a direct consequence of its three-dimensional structure. The 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl precursor is ingeniously designed to impart the final ligand with the precise steric and electronic properties required for high catalytic activity.
-
The Biaryl Backbone: The biphenyl scaffold provides a rigid and sterically demanding framework. This bulk is not a bug; it's a feature. It promotes the formation of highly reactive, monoligated L1Pd(0) species, which is often the active catalyst, by discouraging the formation of less reactive bis-ligated complexes.[8]
-
The 2',6'-Diisopropoxy Groups: These two bulky isopropyl ether groups on the "lower" phenyl ring are paramount. They create a "pocket" of significant steric hindrance around the palladium center once the ligand is coordinated.[9][10] This steric shield is crucial for:
-
Facilitating Reductive Elimination: The bulk accelerates the final, product-forming step of the catalytic cycle (reductive elimination), which is often rate-limiting.[10][11]
-
Preventing Catalyst Decomposition: The steric hindrance minimizes pathways that lead to catalyst deactivation, such as the formation of inactive palladium dimers.[2]
-
-
The 2-Bromo Substituent: This bromine atom serves as a reliable and strategically placed synthetic handle. Its position on the "upper" ring is ideal for introducing the dialkylphosphino group via a straightforward and high-yielding chemical transformation.
The Synthetic Blueprint: From Biphenyl to Phosphine
The synthesis of dialkylbiaryl phosphines from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a modular and robust process. The core transformation involves the creation of a carbon-phosphorus (C-P) bond through nucleophilic substitution.
Mechanistic Rationale: The process begins with a metal-halogen exchange. The aryl bromide is treated with a strong organometallic base, typically n-butyllithium, at low temperatures. This deprotonates the most acidic proton, which is adjacent to the bromine, leading to a highly nucleophilic aryllithium species. This intermediate is then "quenched" by the addition of an electrophilic chlorodialkylphosphine, such as chlorodicyclohexylphosphine. The aryllithium attacks the phosphorus atom, displacing the chloride and forging the desired C-P bond to yield the final ligand.
Below is a diagram illustrating this fundamental synthetic workflow.
Caption: Synthetic workflow for RuPhos.
Field-Proven Protocol: Synthesis of RuPhos
This protocol provides a reliable, step-by-step methodology for the synthesis of RuPhos. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the organolithium intermediate.
Materials:
-
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Chlorodicyclohexylphosphine
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M relative to the aryl bromide) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Phosphinylation: In a separate flame-dried flask, dissolve chlorodicyclohexylphosphine (1.1 eq) in anhydrous THF. Transfer this solution via cannula to the cold aryllithium solution.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add anhydrous methanol to quench any remaining organolithium species.
-
Workup: Add saturated aqueous NH₄Cl solution, followed by deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or hexanes) or by silica gel chromatography to afford RuPhos as a white, crystalline solid.[12]
Data Summary: Key Compound Properties
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | Precursor | C₁₈H₂₁BrO₂ | 365.26 | N/A |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | C₃₀H₄₃O₂P | 466.64[7] | 123-124[12] |
Application and Impact: The Power of RuPhos
The successful synthesis of RuPhos from its brominated biphenyl precursor provides chemists with a powerful tool. Palladium catalysts supported by RuPhos exhibit exceptional activity and stability.[13] They are particularly effective for challenging cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: Coupling of aryl halides with a wide range of primary and secondary amines, which is a cornerstone of pharmaceutical synthesis.[14][15]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids, even with sterically hindered substrates.[16][17]
-
Formation of Precatalysts: RuPhos is a key component in the synthesis of third-generation (G3) Buchwald precatalysts.[18][19] These are air- and moisture-stable complexes that rapidly generate the active Pd(0) catalyst under reaction conditions, simplifying experimental setup and enhancing reproducibility.[20][21]
Conclusion
The journey from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl to a high-performance dialkylbiaryl phosphine ligand like RuPhos is a testament to rational catalyst design. Every feature of this starting material—the strategic placement of the bromine atom and the deliberate installation of bulky diisopropoxy groups—is meticulously planned to culminate in a ligand that pushes the boundaries of palladium catalysis. Its synthesis, rooted in fundamental organometallic principles, provides a robust and scalable route to a ligand that is indispensable for researchers, scientists, and drug development professionals aiming to construct complex molecules with precision and efficiency.
References
-
Gannett, C. N., Peterson, B. M., Melecio-Zambrano, L., Trainor, C. Q., Fors, B. P., & Abruña, H. D. (2021). Supporting Information: Performance Optimization and Fast Rate Capabilities of Novel Polymer Cathode Materials through Balanced Electronic and Ionic Transport. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Wu, J. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Bercot, E. A., & Rovis, T. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]
-
Hicks, J. D., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. Retrieved from [Link]
-
PMC. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Retrieved from [Link]
-
PubMed. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Conjugated Rod–Coil Block Copolymers by RuPhos Pd-Catalyzed Suzuki–Miyaura Catalyst-Transfer Polycondensation: Initiation from Coil-Type Polymers. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Facile synthesis of supported Ru–Triphos catalysts for continuous flow application in selective nitrile reduction. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-ジシクロへキシルホスフィノ-2′,6′-ジイソプロポキシビフェニル - RuPhos [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. strem.com [strem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 21. rsc.org [rsc.org]
Technical Guide: History, Discovery, and Synthesis of RuPhos Precursors
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) stands as a definitive solution for the arylation of sterically hindered secondary amines and the synthesis of bulky heterocycles.
This technical guide deconstructs the RuPhos system into its constituent precursors. We analyze the "precursor" concept in two distinct phases:
-
Chemical Precursors: The synthetic pathway to construct the ligand itself from commodity chemicals (Resorcinol).
-
Catalytic Precursors (Precatalysts): The evolution of Buchwald Palladacycles (G1–G4) designed to generate the active
species under mild conditions.
Part 1: The Genesis of Dialkylbiaryl Phosphines
The discovery of RuPhos was not an isolated event but a targeted evolution within the Buchwald biaryl phosphine family. Early ligands like SPhos (2,6-dimethoxy) provided excellent reactivity for Suzuki-Miyaura couplings but lacked the specific steric profile required for difficult C-N bond formations involving bulky secondary amines.
The Structural Hypothesis
The Buchwald group hypothesized that increasing the bulk of the alkoxy groups at the 2' and 6' positions of the biaryl backbone would achieve two critical mechanistic goals:
-
Prevent Pd-O Coordination: Unlike methoxy groups (SPhos), bulky isopropoxy groups prevent the oxygen atoms from coordinating to the Palladium center, which can deactivate the catalyst.
-
Enforce Mono-Ligation: The steric bulk ensures a 1:1 Ligand-to-Palladium ratio (
), which is the highly active species required for oxidative addition into aryl chlorides.
Part 2: Retrosynthetic Analysis & Chemical Precursors
The synthesis of RuPhos relies on constructing the biaryl backbone with the specific 2,6-diisopropoxy substitution pattern. The core chemical precursor is 2-Bromo-1,3-diisopropoxybenzene .[1]
Synthesis Workflow
The industrial route typically follows a modular convergent synthesis:
-
Alkylation: Resorcinol is alkylated to install the isopropoxy groups.
-
Activation: Bromination provides the handle for metallation.
-
Coupling: A Suzuki coupling connects the two phenyl rings.
-
Phosphinylation: The phosphine moiety is installed via lithiation.
Visualization: RuPhos Synthetic Pathway
The following diagram outlines the step-by-step chemical construction of the ligand.
Figure 1: Convergent synthesis of RuPhos from Resorcinol, highlighting the critical biaryl chloride intermediate.
Part 3: Evolution of the "Active" Precursor (Precatalysts)
In drug development, the ligand is rarely used as a free species anymore. Instead, it is deployed as a Precatalyst —a stable Pd(II) complex that generates the active Pd(0) species in situ. The history of RuPhos is tied to the evolution of these generations (G1–G4).
The Activation Problem
Mixing
| Generation | Architecture | Activation Mechanism | Key Limitation |
| G1 | Pd(L)(amine)Cl | Deprotonation by base | Instability; required strong bases. |
| G2 | Aminobiphenyl Palladacycle (Cl) | Reductive Elimination | Good at RT, but acidic byproduct (HCl) can be an issue. |
| G3 | Aminobiphenyl Palladacycle (OMs) | Reductive Elimination | Industry Standard. Soluble, stable, accommodates bulky ligands. |
| G4 | Methylated G3 (OMs) | Reductive Elimination | Prevents carbazole byproduct from inhibiting the metal center. |
Visualization: Precatalyst Activation Logic
This diagram illustrates how the G3/G4 precursors release the active RuPhos-Pd(0) species.
Figure 2: Activation pathway of G3/G4 precatalysts.[2] The methylation in G4 prevents the carbazole from rebinding.
Part 4: Experimental Protocols
Synthesis of Key Precursor: 2-Bromo-1,3-diisopropoxybenzene
Note: This compound is the scaffold upon which the specific steric environment of RuPhos is built.
Reagents:
-
Resorcinol (1.0 eq)
-
2-Bromopropane (2.5 eq)
-
Potassium Carbonate (
) (2.5 eq) -
N-Bromosuccinimide (NBS) (1.05 eq)
Protocol:
-
Alkylation: Dissolve resorcinol in DMF. Add
and 2-bromopropane. Heat to 80°C for 16 hours. Quench with water, extract with ethyl acetate. Purify via distillation to obtain 1,3-diisopropoxybenzene. -
Bromination: Dissolve 1,3-diisopropoxybenzene in Acetonitrile (MeCN) at 0°C.
-
Add NBS portion-wise over 30 minutes. The bulky isopropoxy groups direct bromination to the 2-position (between the oxygens) due to electronic activation, though steric control must be monitored.
-
Stir at room temperature for 2 hours.
-
Workup: Concentrate, redissolve in ether, wash with water.
-
Validation:
H NMR should show a triplet at 7.2 (C5-H) and a doublet at 6.6 (C4,6-H), confirming symmetry.
Standard RuPhos-Pd G4 Coupling Protocol
Application: Amination of a hindered aryl chloride.
Reagents:
-
Aryl Chloride (1.0 mmol)
-
Secondary Amine (1.2 mmol)
-
RuPhos Pd G4 (0.02 mmol, 2 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.5 mmol)
-
THF (2 mL)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add the Aryl Chloride, Amine, Base, and RuPhos Pd G4 to a vial equipped with a stir bar.
-
Solvent: Add anhydrous THF. (RuPhos G4 is highly soluble in THF).
-
Reaction: Seal the vial and heat to 60°C for 2–4 hours.
-
Why? The base deprotonates the precatalyst, releasing the active
and the carbazole byproduct. The immediately undergoes oxidative addition.
-
-
Analysis: Monitor via LCMS. RuPhos is particularly effective at preventing
-hydride elimination, preserving the desired amine product.
Part 5: Impact in Drug Discovery
RuPhos precursors have shifted the paradigm in Medicinal Chemistry, particularly in the synthesis of heteroaryl ethers and secondary anilines .
Case Study: 1,2,4-Oxadiazole Functionalization
Recent applications utilize RuPhos Pd G4 to couple hindered boronic acids with chlorosubstituted 1,2,4-oxadiazoles.
-
Challenge: The oxadiazole ring is electron-deficient and sensitive to harsh bases.
-
RuPhos Solution: The high activity of the G4 precursor allows the reaction to proceed at lower temperatures, preserving the sensitive heterocycle.
Data Summary: Ligand Comparison
| Ligand | Primary Application | Rate Limiting Step | Precursor Availability |
| RuPhos | Secondary Amines, Hindered Ethers | Reductive Elimination | High (Commercial G3/G4) |
| BrettPhos | Primary Amines | Oxidative Addition | High |
| XPhos | General Aryl/Heteroaryl Chlorides | Transmetallation | High |
References
-
Original Discovery: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004 , 126, 13028. Link
-
Precatalyst Evolution: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Palladacycle Precatalyst."[3] The Journal of Organic Chemistry, 2014 , 79, 4161. Link
-
Ligand Synthesis Route: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129, 3358. Link
-
Mechanistic Insight: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564. Link
-
G4 Precatalyst Development: McCann, L. C.; Organ, M. G. "Palladium-Catalyzed Amination of Aryl Halides with Ammonia." Angewandte Chemie International Edition, 2014 , 53, 1. Link
Sources
Methodological & Application
Application Note: Synthesis of RuPhos Ligand via Directed Lithiation
The following Application Note is designed for research and process chemists requiring a robust, scalable protocol for the synthesis of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).
This guide synthesizes field-proven organometallic methodologies with the specific steric and electronic requirements of the RuPhos scaffold.
Target Molecule: RuPhos (CAS: 787618-22-8) Starting Material: 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl Reaction Class: Lithium-Halogen Exchange / Electrophilic Phosphinylation
Executive Summary
RuPhos is a premier dialkylbiaryl phosphine ligand developed by the Buchwald group. Its structural uniqueness lies in the 2',6'-diisopropoxy substitution, which provides significant steric bulk and electron-donating capability. This architecture is critical for stabilizing Pd(0) species and facilitating oxidative addition into sterically hindered or electron-deficient aryl halides.
This protocol details the conversion of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl to RuPhos via a lithiation-phosphinylation sequence. Unlike transition-metal catalyzed C-P bond formations, this route utilizes a low-temperature lithium-halogen exchange, offering higher atom economy and avoiding trace metal contamination in the final ligand.
Key Process Parameters (CPP)
-
Moisture Control: Strictly anhydrous conditions (
ppm ) are required to prevent protonation of the lithiated intermediate. -
Temperature Management: Lithiation at -78°C prevents benzyne formation and isomerization.
-
Stoichiometry: Precise titration of
-BuLi is essential to avoid unreacted aryl bromide (difficult to separate) or excess butyl-phosphine byproducts.
Retrosynthetic Logic & Mechanism
The synthesis relies on the kinetic lability of the C-Br bond towards lithium-halogen exchange. The bulky isopropoxy groups at the 2' and 6' positions play a dual role:
-
Steric Shielding: They protect the biaryl linkage.
-
Coordination: The ether oxygens can coordinate with the Lithium atom (Directed ortho-metallation effect), stabilizing the intermediate 2-Lithio-2',6'-diisopropoxy-1,1'-biphenyl prior to the electrophilic attack by chlorodicyclohexylphosphine (
).
Figure 1: Mechanistic pathway for the synthesis of RuPhos via Li-halogen exchange.
Experimental Protocol
Materials & Equipment
-
Reaction Vessel: Flame-dried 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.
-
Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/Benzophenone or passed through activated alumina columns.
-
Reagents:
-
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (1.0 equiv).
-
-Butyllithium (
-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use). -
Chlorodicyclohexylphosphine (
) (1.05 equiv). -
Methanol (degassed) for quenching.
-
Step-by-Step Procedure
Phase A: Setup and Lithiation
-
Inerting: Assemble the glassware while hot and cycle vacuum/Argon (3x) to ensure an oxygen-free atmosphere.
-
Dissolution: Charge the RBF with 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (e.g., 5.0 g, 12.7 mmol). Add anhydrous THF (50 mL, ~0.25 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.
-
Lithiation: Add
-BuLi (1.05 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.-
Observation: A color change (often to yellow or pale orange) indicates the formation of the aryllithium species.
-
-
Equilibration: Stir at -78°C for 1 hour. Note: The isopropoxy groups stabilize the lithium intermediate, but warming it prematurely can lead to side reactions.
Phase B: Phosphinylation
-
Addition of Electrophile: Dilute
(1.1 equiv) in a minimal amount of anhydrous THF (5 mL) to prevent freezing at the tip of the needle. Add this solution dropwise to the lithiated mixture at -78°C. -
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath. Allow the mixture to slowly warm to room temperature (RT) over 2–3 hours.
-
Checkpoint: Monitor by TLC (or GC-MS aliquot quenched in MeOH) to confirm consumption of the bromide starting material.
-
Phase C: Quench and Workup
-
Quench: Once at RT, quench the reaction carefully with degassed Methanol (5 mL).
-
Concentration: Remove the bulk of THF and Hexanes under reduced pressure (Rotavap).
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to a crude solid.
Purification & Quality Control
RuPhos is air-stable enough for handling but oxidizes over time in solution. Purification must be efficient.
Purification Strategy
While many phosphines are oils, RuPhos is a crystalline solid.
-
Method A (Recrystallization - Recommended):
-
Dissolve crude solid in a minimum amount of hot Ethanol (degassed).
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the white crystals under Argon.
-
Alternative: Hexanes/Ethyl Acetate (10:1) is also reported for high-purity crystallization [1].
-
-
Method B (Column Chromatography):
-
If significant impurities remain, use Silica Gel chromatography.
-
Eluent: Hexanes/EtOAc gradient (Start 95:5
80:20). -
Note: Phosphines can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | Distinct isopropyl doublets (~1.0-1.2 ppm), Cyclohexyl multiplets, Aromatic region | |
| Purity | Single singlet (approx -10 to -15 ppm range). Absence of oxide peak (usually shifted downfield >30 ppm). | |
| Melting Point | Capillary | 123–124 °C [2] |
Process Flow Diagram
Figure 2: Operational workflow for RuPhos synthesis and purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or degradation of | Freshly distill THF; Titrate |
| Impurity: RuPhos Oxide | Air exposure during workup or hot recrystallization. | Degas all solvents (sparge with Ar for 15 min). Perform recrystallization under inert atmosphere. |
| Impurity: Unreacted Bromide | Insufficient lithiation time or temperature too low. | Ensure |
| Oiling out | Impure crude preventing crystallization. | Use a seed crystal if available.[1] Switch to Column Chromatography (Method B). |
References
-
Crystal Structure and Purification: IUCr Journals. "Crystal structure of the RuPhos ligand." (2021). Link
-
Physical Properties: ChemicalBook. "2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Properties." Link
- General Buchwald Ligand Synthesis:Massachusetts Institute of Technology (Buchwald Lab). "Ligand Synthesis Protocols." (Referencing general methodologies for dialkylbiaryl phosphines).
-
Precatalyst Context: Molecules (MDPI). "Third Generation Buchwald Precatalysts with XPhos and RuPhos." (2021).[2][3][4][5] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl for Advanced Buchwald-Hartwig Amination
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] The evolution of this reaction has been intrinsically linked to the development of sophisticated ancillary ligands that enhance catalyst efficacy, broaden substrate scope, and allow for milder reaction conditions. This guide provides an in-depth exploration of the catalyst system derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, the direct precursor to the highly effective biaryl monophosphine ligand, RuPhos . We will dissect the mechanistic rationale behind its efficacy, provide actionable best practices for its application, and detail robust experimental protocols for researchers in synthetic chemistry and drug development.
The Strategic Advantage of the RuPhos Ligand System
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] Its success over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution lies in its broad functional group tolerance and milder conditions.[2][5] The heart of this transformation is the catalyst system, composed of a palladium precursor and a supporting ligand.
The ligand derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, known as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl) , belongs to a class of bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald laboratory.[6][7] These ligands have proven instrumental in overcoming the challenges associated with unreactive substrates, such as electron-rich aryl chlorides, and sterically hindered coupling partners.
From Precursor to Active Ligand: The Genesis of RuPhos
It is critical to understand that 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is not the active ligand itself, but the immediate synthetic precursor. The active phosphine ligand, RuPhos, is typically synthesized via a lithiation-phosphorylation sequence. This transformation is a key step in preparing the ligand for use in catalysis.
The Mechanistic Role of RuPhos in the Catalytic Cycle
The unique architecture of RuPhos, featuring bulky dicyclohexylphosphino and electron-donating isopropoxy groups, is purpose-built to optimize the palladium-catalyzed amination cycle. Its structure promotes the formation of a monoligated L-Pd(0) species, which is often the active catalyst.[8][9]
-
Steric Bulk : The large dicyclohexylphosphino group creates a sterically congested environment around the palladium center. This bulk is crucial for accelerating the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[8][10]
-
Electron-Donating Ability : The phosphine and the diisopropoxy-substituted biphenyl backbone are highly electron-donating. This increases the electron density on the palladium atom, which facilitates the initial, often rate-determining, oxidative addition of the aryl halide to the Pd(0) center.[4][8]
Application Notes: Optimizing for Success
A successful Buchwald-Hartwig amination relies on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursors: In Situ vs. Pre-formed
-
In Situ Generation : This classic approach involves combining a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the RuPhos ligand directly in the reaction vessel. While flexible, it can sometimes lead to variability as the active catalyst forms under the reaction conditions.
-
Palladacycle Precatalysts : Modern approaches favor the use of well-defined, air-stable palladacycle precatalysts, such as RuPhos Pd G3 or G4 .[11] These complexes rapidly and quantitatively generate the active L-Pd(0) species upon exposure to a base at room temperature, leading to more reproducible results and often higher activity.[11]
The Critical Choice of Base
The base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.
| Base | pKaH (approx.) | Typical Use Cases & Remarks |
| NaOt-Bu, KOt-Bu | 19 | Strong bases, highly effective for a wide range of amines. Most common choice. Can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones). |
| LHMDS, KHMDS | 26 | Very strong, non-nucleophilic bases. Useful for weakly acidic amines or when alkoxides may cause side reactions. |
| Cs₂CO₃, K₃PO₄ | 10-12 | Weaker inorganic bases. Excellent for substrates with base-sensitive functionalities.[11] Often require higher temperatures. Their solubility and particle size can impact reaction rates.[11] |
Solvent Selection
The solvent must dissolve the reactants and stabilize intermediates in the catalytic cycle.[12]
-
Toluene, Dioxane, and THF are the most common solvents.[12][13]
-
Toluene is often a good starting point for its high boiling point.
-
Ethereal solvents like dioxane or THF can sometimes improve solubility and reaction rates.
-
For reactions with weaker inorganic bases, more polar solvents may be beneficial.
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some reagents are oxygen-sensitive. Use appropriate personal protective equipment (PPE).
Protocol 1: General Amination using an In Situ Generated Catalyst
This protocol is suitable for the coupling of an aryl bromide with a primary aliphatic amine.
Reagents:
| Component | Amount (mmol) | Equivalents |
| Aryl Bromide | 1.0 | 1.0 |
| Primary Amine | 1.2 | 1.2 |
| Pd₂(dba)₃ | 0.01 | 0.01 (1 mol% Pd) |
| RuPhos | 0.03 | 0.03 (3 mol%) |
| NaOt-Bu | 1.4 | 1.4 |
| Toluene (anhydrous) | 5.0 mL | - |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), RuPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium precursor, Pd₂(dba)₃ (0.01 mmol), to the flask.
-
Seal the flask with a septum, and carefully evacuate and backfill with argon. Repeat this cycle three times.
-
Using a syringe, add anhydrous, degassed toluene (5.0 mL) to the flask.
-
Add the primary amine (1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-aryl amine.
Protocol 2: High-Reproducibility Amination using a Palladacycle Precatalyst
This protocol is recommended for challenging substrates, such as an aryl chloride, and offers superior reproducibility.
Reagents:
| Component | Amount (mmol) | Equivalents |
| Aryl Chloride | 1.0 | 1.0 |
| Secondary Amine | 1.2 | 1.2 |
| RuPhos Pd G3 | 0.02 | 0.02 (2 mol%) |
| K₃PO₄ (finely ground) | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 5.0 mL | - |
Procedure:
-
In a glovebox , add the aryl chloride (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and finely ground potassium phosphate (2.0 mmol) to a vial equipped with a stir bar.
-
If not using a glovebox, perform the additions in a Schlenk flask and immediately purge with argon as described in Protocol 1.
-
Add anhydrous, degassed 1,4-dioxane (5.0 mL) and the secondary amine (1.2 mmol).
-
Seal the vessel tightly and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction vigorously. Note that with inorganic bases, efficient mixing is crucial for reaction rate.[11]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and follow the work-up and purification steps outlined in Protocol 1 (steps 8-10).
Concluding Remarks
The catalyst system derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl provides a robust and highly effective tool for the construction of C-N bonds via the Buchwald-Hartwig amination. The resulting RuPhos ligand, particularly when employed as a palladacycle precatalyst, enables the coupling of a wide array of aryl/heteroaryl halides with diverse amine nucleophiles under reliable and often mild conditions.[14][15] By understanding the mechanistic principles and carefully selecting the reaction parameters as outlined in this guide, researchers can effectively harness this technology to accelerate discovery in pharmaceutical, materials, and chemical sciences.
References
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
-
Mauger, C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]
-
Ghaffari, B., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. [Link]
-
Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. (2023). Organic Letters. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). ChemRxiv. [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (n.d.). RSC Publishing. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
SPhos. (n.d.). Grokipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. (2018). Beilstein Journals. [Link]
-
Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). (2024). Organic Syntheses. [Link]
-
SPhos. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jmcct.com [jmcct.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hammer.purdue.edu [hammer.purdue.edu]
Application Note: Preparation of Palladium Catalysts Using Biphenyl Precursors
This Application Note and Protocol Guide details the preparation of advanced palladium precatalysts utilizing biphenyl-based palladacycles (specifically the Buchwald G3 and G4 series). These systems represent the industry standard for generating highly active, mono-ligated Pd(0) species essential for challenging cross-coupling reactions in drug discovery.
Introduction & Strategic Rationale
In modern drug synthesis, the "cocktail" approach to catalysis—mixing Pd(OAc)
Why Biphenyl Precursors?
The 2-aminobiphenyl scaffold serves as a "sacrificial" stabilizing ligand. Unlike traditional ligands (e.g., triphenylphosphine) that compete for the metal center, the biphenyl backbone is designed to undergo irreversible reductive elimination upon activation. This ensures:
-
Quantitative Generation of LPd(0): Releases exactly one equivalent of the active mono-ligated Pd(0) species.
-
Prevention of Catalyst Deactivation: Avoids the formation of inactive palladium dimers or nanoparticles common with Pd
(dba) . -
Air & Moisture Stability: The palladacycle protects the Pd(II) center, allowing benchtop weighing and storage.
Evolution of the Scaffold
-
Generation 2 (G2): Used a chloride anion.[1][2] Often suffered from poor solubility in THF/Dioxane.
-
Generation 3 (G3): Replaced chloride with methanesulfonate (OMs) .[1] This non-coordinating anion drastically improved solubility and widened the solvent scope.
-
Generation 4 (G4): Introduced an N-methyl group on the biphenyl amine.[1] This blocks the formation of carbazole byproducts (which can chelate and inhibit Pd) during activation.
Mechanism of Action
Understanding the activation pathway is critical for troubleshooting reaction failures. The precatalyst does not participate in the cycle directly; it must first "suicide" to release the active catalyst.
Diagram 1: Activation Pathway of G3/G4 Precatalysts
This diagram illustrates the base-mediated deprotonation and subsequent reductive elimination that releases the active species.
Caption: Activation mechanism of Buchwald G4 precatalysts. Base-mediated deprotonation triggers reductive elimination, releasing the active mono-ligated Pd(0) and an inert organic byproduct.
Experimental Protocols
Protocol A: Synthesis of the Palladacycle Dimer (The Precursor)
Objective: Synthesize the stable
Reaction Scheme:
Materials:
-
2-Aminobiphenyl (for G3) OR N-Methyl-2-aminobiphenyl (for G4)
-
Palladium(II) Acetate [Pd(OAc)
][3] -
Methanesulfonic acid (MsOH)
-
Solvents: THF, Toluene
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve N-Methyl-2-aminobiphenyl (1.0 equiv) in THF (0.5 M).
-
Add Methanesulfonic acid (1.0 equiv) dropwise at 0 °C.
-
Stir for 30 min. The ammonium mesylate salt will precipitate.
-
Filter the white solid, wash with cold THF, and dry.
-
-
Cyclopalladation (Dimer Formation):
-
Suspend the ammonium mesylate salt (1.0 equiv) and Pd(OAc)
(0.95 equiv) in Toluene (0.2 M). -
Heat the mixture to 50 °C for 1 hour. The solution will turn from orange to dark red/brown.
-
Observation: The color change indicates the formation of the palladacycle.
-
Cool to room temperature.[1]
-
Add excess Hexanes or Diethyl Ether to precipitate the dimer.
-
Filter the solid (often a beige/yellow powder), wash thoroughly with Ether/Hexane to remove acetic acid, and dry under high vacuum.
-
Yield: Typically >90%.[4] This is the "Universal Precursor."
-
Protocol B: Synthesis of the G4 Precatalyst (Ligand Installation)
Objective: Install the specific phosphine ligand (e.g., XPhos) onto the dimer.[5]
Materials:
- -OMs Pd Dimer (from Protocol A)
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step Procedure:
-
Complexation:
-
Charge a flask with the
-OMs Pd Dimer (1.0 equiv of Pd atoms, i.e., 0.5 equiv of dimer molecule). -
Add the Phosphine Ligand (1.0 equiv).
-
Dissolve in DCM (0.1 M). Stir at room temperature for 30–60 minutes.
-
Checkpoint: The suspension should become a clear solution as the monomeric precatalyst forms.
-
-
Purification:
-
Filter the solution through a small pad of Celite to remove any trace Palladium black.
-
Concentrate the filtrate to ~10% volume.
-
Add Hexanes or Pentane dropwise with rapid stirring to precipitate the precatalyst.
-
Filter the solid, wash with Hexanes, and dry under vacuum.
-
-
Validation:
-
Verify purity via
P NMR. A single sharp peak should be observed (shifted significantly from the free ligand).
-
Protocol C: General Application (Suzuki-Miyaura Coupling)
Objective: Use the synthesized G4 precatalyst for a challenging coupling.
Table 1: Standard Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst Loading | 0.5 – 2.0 mol% | Lower loading possible for simple substrates. |
| Solvent | THF, Dioxane, or Toluene | Alcohol solvents (EtOH) can facilitate activation. |
| Base | K | Weak bases are sufficient for G3/G4 activation. |
| Temperature | 40 °C – 80 °C | Activation occurs rapidly; extreme heat is rarely needed. |
| Time | 1 – 12 Hours | Monitor via LCMS. |
Procedure:
-
Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and XPhos Pd G4 (0.01 equiv) to a vial.
-
Evacuate and backfill with N
(3 cycles). -
Add degassed solvent (e.g., THF/Water 10:1).
-
Stir at 40 °C.
Visualizing the Workflow
The following diagram summarizes the synthesis pipeline from raw materials to the final active catalyst.
Caption: Step-by-step workflow for synthesizing Buchwald G4 precatalysts starting from the biphenyl amine precursor.
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Activation:
-
Carbazole Inhibition (G3 specific):
-
Oxidation of Ligand:
References
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013).[5] Design and preparation of new palladium precatalysts for C-C and C-N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]
-
Yang, Y., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed difluoromethylation of aryl chlorides and bromides. Journal of the American Chemical Society, 135(29), 10642-10645. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.[2] Organic Letters, 19(11), 2853–2856. [Link]
Sources
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. enamine.net [enamine.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Scalable Synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Abstract
This document provides a comprehensive guide to the scalable synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, a key intermediate in the production of advanced phosphine ligands for catalysis. We detail a robust and scalable Suzuki-Miyaura cross-coupling protocol, offering in-depth explanations for experimental choices, step-by-step procedures, and methods for ensuring reaction consistency and product purity. This guide is intended for researchers and process chemists in the fields of organic synthesis, catalysis, and pharmaceutical development.
Introduction: Strategic Importance
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a sterically hindered biaryl compound. Its primary value lies in its role as a precursor to a class of bulky, electron-rich biaryl monophosphine ligands, such as 'RuPhos'. These ligands have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, enabling challenging transformations under mild conditions with low catalyst loadings.[1][2] The steric bulk provided by the 2',6'-diisopropoxy groups is crucial for promoting the difficult reductive elimination step in many catalytic cycles, leading to higher yields and broader substrate scope.[3]
Given the increasing use of these advanced catalysts in academic research and industrial drug development, the need for reliable and scalable methods to produce their precursors is paramount. This guide focuses on the Suzuki-Miyaura cross-coupling reaction, which stands as one of the most powerful and versatile methods for constructing C-C bonds in biaryl synthesis due to its mild conditions and high functional group tolerance.[4][5][6]
Synthetic Strategy: The Suzuki-Miyaura Approach
The synthesis of the target biaryl skeleton is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction involves the coupling of an organoboron compound with an organohalide.[4] For the target molecule, the most logical disconnection strategy involves the coupling of 1-bromo-2,6-diisopropoxybenzene with (2-bromophenyl)boronic acid .
This approach is favored due to the commercial availability and stability of (2-bromophenyl)boronic acid and a straightforward preparation route for the 1-bromo-2,6-diisopropoxybenzene coupling partner.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction for scale-up.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-2,6-diisopropoxybenzene), forming a Pd(II) complex.
-
Activation & Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate salt. This salt then undergoes transmetalation with the Pd(II) complex, transferring the 2-bromophenyl group to the palladium center.[7]
-
Reductive Elimination: The two aryl groups on the palladium center reductively eliminate to form the desired biaryl product, regenerating the active Pd(0) catalyst. The steric hindrance of the coupling partners makes this the rate-limiting step, underscoring the need for bulky supporting ligands.[3]
Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 1-Bromo-2,6-diisopropoxybenzene | C₁₂H₁₇BrO₂ | 273.17 | 870703-69-9 | Synthesized or purchased |
| (2-Bromophenyl)boronic acid | C₆H₆BBrO₂ | 200.83 | 13139-95-8 | Commercial grade, >97% |
| SPhos Precatalyst | C₄₁H₅₀ClNO₂PPd | 789.70 | 1445085-82-4 | Recommended for efficiency |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 7778-53-2 | Anhydrous, powder |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, <50 ppm H₂O |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Degassed |
| Diatomaceous Earth | N/A | N/A | 61790-53-2 | For filtration |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for chromatography |
Equipment:
-
Jacketed glass reactor or multi-neck round-bottom flask
-
Overhead mechanical stirrer
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Temperature controller and thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
Scalable Synthesis Protocol (100 mmol Scale)
This protocol is designed for a 100 mmol scale and can be adapted for larger quantities.
1. Reaction Setup:
-
Assemble a clean, oven-dried 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and an inert gas inlet/outlet.
-
Purge the entire system with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure throughout the reaction.
2. Reagent Charging:
-
To the reactor, add (2-Bromophenyl)boronic acid (22.1 g, 110 mmol, 1.1 equiv).
-
Add 1-Bromo-2,6-diisopropoxybenzene (27.3 g, 100 mmol, 1.0 equiv).
-
Add anhydrous Potassium Phosphate (K₃PO₄) (63.7 g, 300 mmol, 3.0 equiv).
-
Add the SPhos Precatalyst (1.58 g, 2.0 mmol, 2 mol%).
-
Rationale: Using a precatalyst simplifies handling and ensures the efficient generation of the active Pd(0) species, which is particularly beneficial for large-scale reactions.[1]
-
3. Solvent Addition and Reaction:
-
Add anhydrous Toluene (500 mL) followed by degassed Deionized Water (50 mL) via cannula or dropping funnel.
-
Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing of the biphasic system.
-
Heat the reaction mixture to 85-90 °C.
-
Maintain the temperature and stirring for 12-18 hours.
4. In-Process Control (IPC):
-
After 12 hours, carefully take a small aliquot from the organic layer. Dilute with ethyl acetate and spot on a TLC plate (e.g., 95:5 Hexane:EtOAc). The reaction is complete upon consumption of the limiting reagent, 1-Bromo-2,6-diisopropoxybenzene.
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (250 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with Toluene (2 x 100 mL).
-
Combine all organic layers and wash with brine (1 x 150 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of diatomaceous earth, and wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
6. Purification:
-
For High Purity (Lab Scale): Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For Scalable Process: The crude product can be purified by vacuum distillation. The product has a reported boiling point of 140 °C at 0.2 mmHg.[8] This method is highly preferred for large quantities as it avoids the use of large volumes of chromatography solvents.
Expected Yield: 85-95%. Product Appearance: Colorless to pale yellow oil.
Characterization Data
| Parameter | Value |
| Molecular Formula | C₁₈H₂₁BrO₂ |
| Molecular Weight | 349.26 g/mol |
| Boiling Point | 140 °C @ 0.2 mmHg[8] |
| Density | 1.231 g/mL at 25 °C[8] |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |
| Mass Spec (ESI+) | m/z = 349.07, 351.07 (M+H)⁺, isotopic pattern for Br |
Workflow and Logic
The following diagram illustrates the overall workflow, emphasizing the key stages and decision points in the scalable synthesis process.
Figure 2: Experimental Workflow for Scalable Synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable, robust, and scalable method for the synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl. By utilizing a modern palladium precatalyst and optimized reaction conditions, this procedure can deliver high yields of the desired product, which is a critical building block for advanced catalytic systems. The emphasis on process controls and scalable purification techniques makes this guide suitable for both academic research and industrial production environments.
References
-
Fors, B. P., et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876-2879. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 46(30), 5734-5737. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 122-125. Available at: [Link]
-
Duan, Z., et al. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P═O Directed C–H Functionalizations. Accounts of Chemical Research, 50(6), 1496-1506. Available at: [Link]
-
SARA Research & Development Centre. (n.d.). 2-Bromo-2,4,6-triisopropyl-1,1′-biphenyl. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19083. Available at: [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19083. Available at: [Link]
-
Su, W., & Buchwald, S. L. (2011). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition, 50(36), 8432-8435. Available at: [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
González-Vera, J. A., et al. (2022). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Chemistry – A European Journal, 28(51), e202201416. Available at: [Link]
-
Baudoin, O., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8036-8067. Available at: [Link]
-
Orion Cientific. (n.d.). 2-BroMo-2′,6′-diisopropoxy-1,1′-biphenyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Aslam, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2485. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 2-溴-2′,6′-二异丙氧基-1,1′-联苯 95% | Sigma-Aldrich [sigmaaldrich.cn]
Reaction conditions for coupling 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl with chlorophosphines
Application Note & Protocol
Topic: Synthesis of Sterically Demanding Biaryl Phosphine Ligands: Reaction Conditions for Coupling 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl with Chlorophosphines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Bulky Biaryl Phosphines
The development of robust, efficient, and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Within this field, bulky, electron-rich biaryl monophosphine ligands have emerged as a privileged class of ancillary ligands, particularly for palladium-catalyzed cross-coupling reactions. Ligands built upon the 2',6'-disubstituted-1,1'-biphenyl framework, such as RuPhos and SPhos, are renowned for their ability to promote challenging transformations, including the coupling of unactivated aryl chlorides, sterically hindered substrates, and the formation of C-N bonds with a wide range of amines.[1][2]
The precursor 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a highly valuable starting material for accessing this ligand class. The sterically demanding diisopropoxy groups create a well-defined pocket around the catalytic metal center, which is crucial for promoting the desired reductive elimination step and preventing ligand degradation pathways. This guide provides a detailed examination of the primary synthetic route for coupling this precursor with various chlorophosphines, focusing on the underlying mechanism, critical reaction parameters, and step-by-step laboratory protocols.
Core Synthetic Pathway: Lithium-Halogen Exchange and Electrophilic Quench
Direct palladium-catalyzed C-P coupling on a sterically congested substrate like 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is often inefficient. The most reliable and widely adopted strategy is a two-step, one-pot sequence involving a low-temperature lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.[3]
Mechanism Overview:
The reaction proceeds via the formation of a highly nucleophilic aryllithium intermediate. This is a kinetically controlled process that is extremely rapid at low temperatures.[4][5] The rate of exchange for aryl halides follows the trend I > Br > Cl, making the aryl bromide an ideal substrate for this transformation.[6] The subsequent step involves the nucleophilic attack of the aryllithium on the electrophilic phosphorus atom of the chlorophosphine, displacing a chloride ion to forge the critical C-P bond.
Caption: Figure 1: Reaction Mechanism via Lithium-Halogen Exchange.
Critical Parameters for Successful Synthesis
The success of this reaction is highly dependent on rigorous control of several key parameters. Due to the high reactivity of the organolithium intermediates, strict adherence to anhydrous and anaerobic conditions is paramount.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Atmosphere | High-purity Argon or Nitrogen | Organolithium reagents and many phosphines react rapidly with oxygen and moisture. All glassware must be oven- or flame-dried, and the reaction must be run under a positive pressure of inert gas. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential for solvating and stabilizing the aryllithium intermediate. THF is the most common choice. Ensure it is freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or sourced from a commercial anhydrous packaging system.[7] |
| Temperature | -78 °C (Dry ice/Acetone bath) | This is the most critical parameter. The lithium-halogen exchange is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures, leading to side reactions with the solvent or decomposition. Maintaining -78 °C throughout the lithiation and quenching steps is crucial for high yields.[8] |
| Lithiating Agent | n-Butyllithium (n-BuLi) | n-BuLi is the workhorse for lithium-halogen exchange on aryl bromides. It is commercially available and provides a clean, rapid exchange. tert-Butyllithium (t-BuLi) can also be used and is more reactive, but n-BuLi is generally sufficient and more cost-effective.[5] |
| Stoichiometry | 1.05 - 1.1 equivalents of n-BuLi | A slight excess of the organolithium reagent ensures complete consumption of the starting aryl bromide. |
| Order of Addition | 1. n-BuLi to Aryl Bromide2. Aryllithium to Chlorophosphine | The aryllithium solution should be transferred (e.g., via cannula) into the flask containing the chlorophosphine. This "inverse addition" prevents the formation of undesired multiple-substituted phosphorus byproducts, especially when using reagents like PCl₃. |
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents are pyrophoric and corrosive. Chlorophosphines are toxic and react violently with water. All manipulations must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Protocol A: Synthesis of Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine
This protocol details the synthesis of a ligand analogous to RuPhos.[1][9]
Materials:
-
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
Dicyclohexylchlorophosphine (Cy₂PCl) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Degassed deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl.
-
Dissolution: Evacuate and backfill the flask with argon three times. Add anhydrous THF via syringe to dissolve the starting material (concentration ~0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi solution dropwise via syringe over 10-15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophile Preparation: In a separate flame-dried flask under argon, dissolve dicyclohexylchlorophosphine in anhydrous THF. Cool this solution to -78 °C.
-
Phosphinylation (Quench): Using a cannula, slowly transfer the freshly prepared aryllithium solution from the first flask into the stirred solution of dicyclohexylchlorophosphine over 20-30 minutes.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Cool the reaction to 0 °C (ice bath) and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the product as a white solid.
-
Characterization: The product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy. The expected ³¹P NMR chemical shift for this type of bulky trialkylphosphine will be in the range of -5 to +15 ppm.[10]
Protocol B: Synthesis of (2',6'-Diisopropoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
This protocol details the synthesis of a ligand analogous to SPhos, using diphenylchlorophosphine.
Materials:
-
Follow Protocol A, substituting Dicyclohexylchlorophosphine with Diphenylchlorophosphine (Ph₂PCl) (1.2 equiv).
Procedure:
-
The procedure is identical to Protocol A through step 11. The purification and characterization will differ slightly.
-
Purification: Purification is typically achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol or hexanes/dichloromethane).
-
Characterization: The product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy. The expected ³¹P NMR chemical shift for this type of triarylphosphine will typically be in the range of -5 to -20 ppm.[11]
General Experimental Workflow
The overall process from setup to final analysis can be visualized as a streamlined workflow.
Caption: Figure 2: General Experimental Workflow.
References
-
Ghanem, H., & Müller, T. J. J. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]
-
Schmalz, H.-G., & Riemer, M. (2018). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalised Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]
-
Shandu, M. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Shandu, M. P., et al. (2022). Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. ChemistrySelect. Available at: [Link]
-
Caddick, S., et al. (2005). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron. Available at: [Link]
-
Shandu, M. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Zakirova, G. G., et al. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Synthesis. Available at: [Link]
-
Valiollahi, G., et al. (2001). A QSPR study of the 31P NMR chemical shifts of phosphines. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
ResearchGate. (n.d.). 31P NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]
-
Kumar, A., et al. (2019). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. European Journal of Organic Chemistry. Available at: [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium–Halogen Exchange. Retrieved from [Link]
-
Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Luo Group Meeting, CCME@PKU. Available at: [Link]
-
Evans, D. A. (n.d.). Lithium Halogen Exchange. Harvard University Chemistry 206. Available at: [Link]
-
Singh, A., et al. (2008). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. European Journal of Organic Chemistry. Available at: [Link]
-
Cant, A. A., & Schoenebeck, F. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules. Available at: [Link]
-
Al-Masri, M. A., et al. (2022). Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. Molecules. Available at: [Link]
-
Kosztolányi, T., et al. (1993). Solid-state 31P CP/MAS NMR vs. solution study of bis(tertiary phosphines). Solid State Nuclear Magnetic Resonance. Available at: [Link]
-
Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of diphenyl phosphine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl. PubChem Compound Summary for CID 16217985. Retrieved from [Link]
-
BuyChemJapan. (n.d.). Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine 97%. Retrieved from [Link]
-
Meyer, F., et al. (2021). An Organotin Route for the Preparation of 2,6‐Bis(diphenylphosphino)bromo‐benzene and the Related Bis(Phosphine Oxide). Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]
-
Kawashima, T. (2011). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Lillo, V. J., et al. (2009). 2,2′-Dilithiobiphenyl by direct lithiation of biphenylene. Tetrahedron Letters. Available at: [Link]
-
Ghorpade, S., et al. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Molecules. Available at: [Link]
Sources
- 1. 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIISOPROPOXYBIPHENYL | 787618-22-8 [chemicalbook.com]
- 2. 2-Dicyclohexylphosphino-2,6-DI-I-Propoxy-1,1-Biphenyl [cymitquimica.com]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | C30H43O2P | CID 16217985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A QSPR study of the 31P NMR chemical shifts of phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Welcome to the technical support guide for the purification of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this sterically hindered biaryl compound in high purity. We will explore common issues and provide robust, field-tested solutions in a direct question-and-answer format.
Introduction: The Challenge of a Bulky Biaryl
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a sterically demanding molecule. The two bulky isopropoxy groups ortho to the biaryl linkage force the phenyl rings out of planarity. This atropisomeric characteristic, combined with its relatively non-polar nature, presents unique challenges for purification. Common impurities often include unreacted starting materials, homo-coupled byproducts, or isomers, which may have similar chromatographic behavior to the desired product. This guide provides the expertise to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl?
A1: The two most effective methods for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is the workhorse technique, offering excellent separation of impurities with different polarities. Given the compound's non-polar nature, a normal-phase setup (silica or alumina) is standard.[1][2]
-
Recrystallization is a powerful and cost-effective method if the crude material is of reasonable purity (>90%) and a suitable solvent system can be identified. It is particularly effective at removing trace impurities and can yield material of very high purity.[1][3]
Q2: How do I assess the purity of my final product?
A2: A multi-technique approach is recommended for robust purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating non-volatile byproducts. A reversed-phase C18 or a phenyl-based column can provide alternative selectivity for resolving closely related impurities.[6][7]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
Q3: What are the likely impurities I should be looking for?
A3: Impurities largely depend on the synthetic route (e.g., Suzuki or Ullmann coupling). Common impurities may include:
-
Unreacted starting materials (e.g., boronic acids/esters, aryl halides).
-
Homo-coupled byproducts (e.g., 2,2',6,6'-tetraisopropoxy-1,1'-biphenyl).
-
Debrominated product (2,6-diisopropoxy-1,1'-biphenyl).
-
Solvent residues from the reaction or workup.
Purification Workflow Overview
The following diagram illustrates a typical decision-making workflow for purifying the target compound.
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Guide: Flash Column Chromatography
Problem 1: My compound is streaking or tailing excessively on the TLC plate and column.
-
Potential Cause: The compound may be interacting too strongly with the acidic sites on standard silica gel, or it may have poor solubility in the chosen eluent, causing it to smear rather than move as a tight band.[2]
-
Recommended Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and add 1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface, preventing strong binding.
-
Switch the Stationary Phase: Consider using neutral alumina, which is less acidic than silica and can be effective for acid-sensitive or strongly binding compounds.[2]
-
Optimize the Solvent System: Ensure your compound is fully soluble in the mobile phase. Sometimes, switching from a common ethyl acetate/hexane system to a dichloromethane/hexane or acetone/hexane system can improve peak shape due to better solubility.[2]
-
Problem 2: I can't separate my product from a very similar, non-polar impurity.
-
Potential Cause: The polarity difference between your product and the impurity is insufficient for separation using a standard ethyl acetate/hexane system. The bulky isopropoxy groups may shield the polar functionalities, making the compounds behave very similarly on silica.
-
Recommended Solutions:
-
Use a Low-Polarity Solvent System: Employ eluents with very low polarity, such as gradients of toluene or dichloromethane in hexane. This will exploit smaller differences in polarity more effectively.
-
Consider a Different Stationary Phase: Phenyl- or biphenyl-bonded silica phases can offer alternative selectivity through π-π interactions with the aromatic rings of your compound and impurities, potentially resolving them where standard silica fails.[7]
-
Perform Isocratic Elution: If a TLC shows a small but clear separation (ΔRf > 0.1), run the column isocratically (with a single, non-changing solvent mixture) very slowly. This maximizes the number of theoretical plates and can achieve separation of closely running spots.
-
Problem 3: My compound is not eluting from the column.
-
Potential Cause: The eluent system is not polar enough, or the compound has decomposed on the column.
-
Recommended Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[2]
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent. If the compound still doesn't elute, a "flush" with a very polar solvent (like 100% ethyl acetate or 5% methanol in DCM) can be used to recover the material, though it will not be pure.
-
Check Sample Loading: If you dry-loaded the sample onto silica, ensure all the solvent used to dissolve it initially was fully removed. Residual high-polarity solvent (like DCM or acetone) can cause the compound to "stick" to the top of the column.
-
Caption: A troubleshooting flowchart for common column chromatography issues.
Troubleshooting Guide: Recrystallization
Problem 1: My compound will not dissolve in any single solvent, or it dissolves in everything.
-
Potential Cause: Finding the ideal solvent is key; it should dissolve the compound when hot but not when cold.[3] Your compound's non-polar nature and crystalline structure make this challenging.
-
Recommended Solution: Use a Binary Solvent System.
-
Find a "soluble" solvent in which the compound dissolves readily even at room temperature (e.g., Dichloromethane, Toluene, or Ethyl Acetate).
-
Find a "non-soluble" solvent in which the compound is poorly soluble even when hot (e.g., Hexane, Heptane, or Methanol). The two solvents must be miscible.
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Slowly add the "non-soluble" solvent dropwise to the hot solution until it just starts to become cloudy (the saturation point).
-
Add a drop or two of the "soluble" solvent to make it clear again, then allow it to cool slowly. A common and effective system for this compound is Ethyl Acetate/Hexane or Toluene/Heptane .[8]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Potential Cause: The solution is too saturated, or it is cooling too quickly. The melting point of the impurity-laden compound is below the temperature of the solution.
-
Recommended Solutions:
-
Add More Solvent: If an oil forms, reheat the solution until the oil redissolves completely. Add a bit more of the "soluble" solvent (or the primary solvent in a single-solvent system) to reduce the saturation.
-
Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature slowly, undisturbed. You can insulate the flask with glass wool or paper towels to slow the cooling rate further.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.
-
Seed the Solution: Add a tiny, pure crystal of the desired product to the cooled solution to act as a template for crystal growth.
-
Problem 3: No crystals form, even after cooling for a long time.
-
Potential Cause: The solution is not saturated enough, or there are no nucleation sites.
-
Recommended Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again slowly.
-
Induce Nucleation: Use the scratching or seeding techniques described above.
-
Refrigerate: Once the solution has reached room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C) to further decrease the solubility and promote crystallization.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a solvent system that provides an Rf value of 0.25-0.35 for the product. A good starting point is 5% Ethyl Acetate in Hexane .
-
Column Packing:
-
Select a column with an appropriate diameter (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent (e.g., 100% Hexane).
-
Gradually increase the polarity according to your TLC optimization (e.g., step gradient from 2% to 10% Ethyl Acetate in Hexane).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test solvent systems. A promising system is Toluene/Heptane .
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot toluene required to fully dissolve it.
-
Saturation: While the solution is still hot, add heptane dropwise until a persistent cloudiness appears. Add 1-2 more drops of hot toluene to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Data Summary Tables
Table 1: Recommended Starting Conditions for Purification
| Parameter | Flash Column Chromatography | Recrystallization |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase / Solvent | 2-10% Ethyl Acetate in Hexane | Toluene/Heptane or Ethyl Acetate/Hexane |
| Typical Rf | 0.25 - 0.35 | Not Applicable |
| Expected Purity | >98% | >99% (if crude is >90% pure) |
| Key Advantage | Good for complex mixtures | Excellent for final polishing, scalable |
Table 2: Analytical Techniques for Purity Verification
| Technique | Information Provided | Common Use Case |
|---|---|---|
| TLC | Quick purity check, column monitoring | In-process control |
| GC-MS | Identification of volatile impurities, mass confirmation | Final purity check, byproduct ID |
| RP-HPLC | Precise quantification of purity (Area %) | Quality control, release testing |
| ¹H NMR | Structural confirmation, detection of impurities | Structure verification, purity estimation |
References
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Retrieved from a general purification guide structure. (Note: This is a representative citation for a general protocol structure as the original link may not be stable or directly relevant to the specific compound).
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Coll. Vol. 9, p.553 (1998); Vol. 71, p.163 (1993). Retrieved from [Link]
- Cytiva. (n.d.). Protein and peptide purification. Retrieved from a general guide on chromatography principles. (Note: This is a representative citation for general principles as the original link may be for biologics but the principles apply).
-
Dolan, J. W. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 384-389. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene". Retrieved from a general purity assessment guide structure.
-
Organic Syntheses Procedure. (1990). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
- Erickson, M. D., et al. (1979). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 6(4), 135-138.
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Journal of Agricultural and Food Chemistry. (1978). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Retrieved from a general analytical method reference.
- City University of New York. (n.d.). Purification by Recrystallization.
Sources
- 1. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Lithiation of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Welcome to the dedicated technical support guide for the lithiation of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl. This resource is designed for researchers, chemists, and process development professionals who are utilizing this sterically hindered biaryl system. The following troubleshooting guide, presented in a question-and-answer format, addresses common failures and provides actionable, field-tested solutions grounded in established organometallic principles.
Section 1: Foundational Troubleshooting & Reagent Integrity
Failures in organolithium chemistry often trace back to the fundamentals. Before optimizing kinetics or exploring alternative pathways, it is imperative to validate the integrity of your reagents and the reaction environment.
Q1: My reaction is not working. After quenching, I only recover my starting material. What is the most likely cause?
This is the most common failure mode and almost always points to one of two issues: inactive organolithium reagent or the presence of electrophilic quenchers (primarily water) in your reaction system.
-
Inactive n-Butyllithium: Commercial n-BuLi degrades over time, especially with repeated handling.[1] Thermal decomposition via β-hydride elimination forms lithium hydride (a fine white precipitate) and butene.[2] Reaction with atmospheric oxygen and moisture also reduces its activity.
-
Contaminated Reaction Environment: Organolithiums are exceptionally strong bases and will react violently with water and other protic sources.[3][4] Insufficiently dried glassware, solvents, or even the inert gas can consume your reagent before it reacts with the aryl bromide.
Actionable Protocol: Validating Your n-BuLi
Before any experiment, the concentration of active n-BuLi must be determined. A simple titration is non-negotiable.
Protocol: Titration of n-Butyllithium with Diphenylacetic Acid
-
Preparation: Thoroughly flame-dry a 50 mL flask with a stir bar under high vacuum and backfill with argon or high-purity nitrogen.
-
Standard: Add ~250 mg of diphenylacetic acid (accurately weighed) to the flask and dissolve in 10 mL of rigorously dried tetrahydrofuran (THF).
-
Indicator: Add a few crystals of a colorimetric indicator such as 2,2'-bipyridine or 1,10-phenanthroline to produce a colorless solution.
-
Titration: Cool the solution to 0 °C. Slowly add the n-BuLi solution dropwise via a 1 mL syringe. The endpoint is the first persistent color change (e.g., yellow to deep red/purple) that lasts for more than 30 seconds.
-
Calculation: Molarity (M) = (mass of diphenylacetic acid / molar mass of diphenylacetic acid) / volume of n-BuLi solution in Liters
Q2: I've titrated my n-BuLi and it's active, but the reaction still fails. What should I check next?
Focus on the rigorous exclusion of atmospheric contaminants.
-
Solvent Purity: THF, while an excellent solvent for lithiations due to its ability to deaggregate organolithium clusters[5][6], is hygroscopic. Use a freshly dried, deoxygenated solvent from a solvent purification system (SPS) or distilled from sodium/benzophenone ketyl (indicated by a deep purple color).
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 12 hours. Assemble the apparatus hot and allow it to cool under a stream of dry inert gas. Flame-drying the assembled apparatus under vacuum is a superior method.
-
Inert Atmosphere: Use high-purity argon or nitrogen. Nitrogen can react with lithium metal, but for reactions with organolithiums like n-BuLi, it is generally acceptable.[2] Ensure all gas lines have an in-line drying tube.
Section 2: Reaction Parameters & Optimization
Once reagent and system integrity are confirmed, failures often relate to non-optimal reaction conditions that either prevent the reaction from proceeding or promote side reactions.
Q3: What is the optimal temperature for this lithium-halogen exchange, and how long should it run?
Lithium-halogen exchange on aryl bromides is typically a very fast process, often complete within minutes even at -78 °C.[7][8] The significant steric hindrance from the two ortho isopropoxy groups on the 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl substrate may slow this rate.[9][10]
However, the primary reason for maintaining low temperatures (e.g., -78 °C, dry ice/acetone bath) is to ensure the stability of the resulting aryllithium intermediate and prevent side reactions with the solvent, particularly THF.[11]
Troubleshooting Workflow
The following decision tree can help diagnose issues related to reaction parameters.
Caption: A workflow for troubleshooting lithiation failures.
Recommended Starting Conditions & Adjustments
| Parameter | Initial Condition | Troubleshooting Adjustment | Rationale |
| Temperature | -78 °C | Increase to -40 °C or -20 °C | To overcome the activation energy barrier potentially raised by steric hindrance.[9] Monitor carefully as higher temperatures decrease organolithium stability.[6] |
| Reaction Time | 30-60 min | Increase to 2 hours | To ensure complete lithium-halogen exchange if the reaction is kinetically slow due to sterics. |
| Solvent | THF | Diethyl Ether or Toluene/Heptane | THF accelerates lithiation but can be deprotonated at temperatures above -40 °C.[11][12] Ethers and hydrocarbon solvents are less reactive, potentially giving cleaner reactions at the cost of a slower rate.[13][14] |
| Additive | None | Add TMEDA (1.2 equiv.) | Tetramethylethylenediamine (TMEDA) is a chelating agent that breaks down n-BuLi aggregates, increasing its basicity and reactivity.[11][15] This can often overcome steric barriers. |
Section 3: Identifying & Mitigating Side Reactions
If your starting material is consumed but the desired product yield is low, side reactions are the likely culprit. The highly reactive aryllithium intermediate can follow several undesired pathways.
Q4: My starting material is gone, but my yield is low and the NMR is messy. What are the common side reactions?
The primary side reactions for this system are protonation, Wurtz-Fittig coupling, and potential benzyne formation.
-
Protonation: The aryllithium is quenched by an acidic proton, reverting to 2',6'-diisopropoxy-1,1'-biphenyl (the debrominated starting material). The proton source can be trace water, the solvent (THF), or even the isopropyl C-H bonds of another substrate molecule under harsh conditions.
-
Wurtz-Fittig Coupling: The aryllithium intermediate can react with unreacted 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl to form a quaterphenyl species. This is more common if local concentrations of n-BuLi are insufficient, leaving both species present.
-
Benzyne Formation: While less likely at -78 °C, elimination of LiBr from the aryllithium intermediate could form a highly reactive benzyne, leading to a complex mixture of products.
Sources
- 1. catsci.com [catsci.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 4. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 12. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]
Optimizing temperature control for 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl reactions
This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis and handling of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl , specifically in its critical role as the precursor to the RuPhos ligand.[1]
The following protocols and troubleshooting modules address the thermodynamic and kinetic sensitivities of the Lithium-Halogen Exchange and subsequent Phosphination , where temperature control is the single greatest determinant of yield and purity.
Quick Reference: Critical Temperature Thresholds
| Phase | Operation | Target Temp | Critical Limit (Do Not Exceed) | Scientific Rationale |
| 1 | Lithiation | -78 °C | -50 °C | Prevents isomerization and solvent attack (THF degradation).[1] |
| 2 | Phosphination | -78 °C to RT | 0 °C (during addition) | Controls exothermic P-C bond formation; prevents oxidation. |
| 3 | Quenching | 0 °C | > 25 °C | Mitigates hydrolysis exotherms that degrade the phosphine. |
| 4 | Crystallization | RT to -20 °C | N/A | Slow cooling promotes large, pure crystal formation (removes oxides). |
Module 1: Cryogenic Lithiation (The "Cold" Phase)
Q: Why is strict adherence to -78 °C required if the Lithium-Halogen exchange is kinetically fast?
A: While the exchange between n-BuLi and the aryl bromide is rapid (often complete within 15–30 minutes), the resulting 2-lithio-2',6'-diisopropoxy-1,1'-biphenyl intermediate is metastable.[1]
-
The Causality: The bulky isopropoxy groups at the 2' and 6' positions provide steric shielding, but the lithiated species is prone to proton abstraction from the solvent (THF) if the temperature rises above -50 °C.[1]
-
The Risk: "warm" lithiation (> -40 °C) leads to the formation of the protonated impurity (2,6-diisopropoxy-1,1'-biphenyl), which is chemically inert to the subsequent phosphine electrophile and impossible to separate without rigorous chromatography.[1]
Q: My post-lithiation NMR shows significant starting material (Bromide). Did I keep it too cold?
A: It is unlikely you kept it "too cold." Incomplete lithiation at -78 °C usually stems from reagent quality , not temperature kinetics.[1]
-
Troubleshooting Protocol:
-
Titrate your n-BuLi: Commercial n-BuLi degrades over time.[1] Use 1,10-phenanthroline or diphenylacetic acid titration to verify molarity.[1]
-
Moisture Ingress: At -78 °C, ice formation on the flask exterior is common.[1] Ensure your N2/Ar line has positive pressure.[1] If the septum is pierced, cryo-pumping of atmospheric moisture can quench the reaction instantly.[1]
-
Stirring Efficiency: The reaction becomes viscous at cryogenic temperatures.[1] Ensure high-torque stirring to maintain a vortex; local "hot spots" during n-BuLi addition can cause decomposition even if the bath is -78 °C.[1]
-
Module 2: Phosphination & Exotherm Management
Q: During the addition of Chlorodicyclohexylphosphine (ClPCy2), the internal temperature spiked. Is the batch ruined?
A: A minor spike (e.g., -78 °C to -65 °C) is acceptable, but a spike > -40 °C is critical.[1]
-
Mechanism: The nucleophilic attack of the aryllithium on the chlorophosphine is highly exothermic.[1]
-
Impact of Heat: High temperatures during this step favor double-addition (formation of phosphonium salts) or oxidation if any trace oxygen is present.[1]
-
Corrective Action: If a spike occurred, do not warm to room temperature immediately. Hold at -78 °C for an additional 60 minutes to allow the equilibrium to settle before initiating the slow warm-up ramp.
Q: What is the optimal warming ramp after adding the phosphine source?
A: Do not remove the dry ice bath immediately.
-
Protocol:
-
Add ClPCy2 dropwise over 20–30 minutes at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
The "Coast" Method: Remove the dry ice bath but leave the flask in the empty Dewar. Pack the Dewar with insulation (foil/towels). This allows the reaction to reach Room Temperature (RT) slowly over 3–4 hours.
-
Why? This prevents thermal shock and allows the sterically hindered P-C bond formation to proceed as the kinetic energy slowly increases, minimizing side reactions.[1]
-
Module 3: Experimental Workflow & Visualization
The following diagram illustrates the critical temperature checkpoints for the synthesis of RuPhos from the bromide precursor.
Caption: Thermal workflow for RuPhos synthesis highlighting critical control points (Red) where temperature deviation causes irreversible impurity formation.
Module 4: Quality Control & Impurity Profiling
Use this table to diagnose temperature-related failures based on NMR analysis of the crude mixture.
| Symptom (NMR/Appearance) | Probable Cause | Temperature Failure Point |
| High % of Protonated Ligand (Des-bromo species) | Moisture ingress OR Solvent attack | Lithiation temp rose > -50 °C or quench was too fast.[1] |
| RuPhos Oxide peaks (Shifted ~40-50 ppm in ³¹P NMR) | Oxidation during workup | Workup performed hot (> 30 °C) or THF contained peroxides. |
| Yellow/Orange discoloration (Product should be white) | Decomposition / Polymerization | Exotherm uncontrolled during ClPCy2 addition. |
| Sticky Gum / No Crystals | Impurity inhibition | Cooling for crystallization was too rapid.[1] Re-heat to reflux in MeOH and cool slowly. |
Standardized Protocol: RuPhos Synthesis
Reagents:
-
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (1.0 equiv)[1]
-
n-Butyllithium (1.1 equiv, titrated)
-
Chlorodicyclohexylphosphine (1.1 equiv)
-
THF (Anhydrous, distilled from Na/Benzophenone or column dried)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add the aryl bromide and dissolve in THF (0.2 M concentration).
-
Cooling: Submerge in a dry ice/acetone bath (-78 °C) and stir for 15 minutes.
-
Lithiation: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel.[1] Rate: 1 mL/min max. Ensure internal temp does not exceed -70 °C.
-
Incubation: Stir at -78 °C for 45 minutes.
-
Phosphination: Add ClPCy2 dropwise.[1] Expect a slight color change.[1] Maintain -78 °C.
-
Ramp: Remove the cooling bath. Allow to warm to room temperature naturally (approx. 3 hours).
-
Quench: Once at RT, dilute with diethyl ether and quench with degassed water.
-
Isolation: Recrystallize from degassed Ethanol or Methanol/DCM to obtain X-ray quality crystals.
References
-
Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides."[1] Angewandte Chemie International Edition, 43(14), 1871-1876.
-
Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2(1), 27-50.[2]
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1][3] Journal of the American Chemical Society, 126(40), 13028-13029.
-
Sigma-Aldrich. "RuPhos Product Specification & Handling."[1]
Sources
Validation & Comparative
1H NMR characterization of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Topic: High-Resolution NMR Profiling of Sterically Hindered Biaryls: A Comparative Guide for 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Executive Summary: The Gateway to RuPhos
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (CAS: 870703-70-1) is not merely an intermediate; it is the sterically demanding electrophile required to synthesize RuPhos , a gold-standard ligand for palladium-catalyzed cross-coupling.
For the synthetic chemist, this molecule presents a unique characterization challenge. The steric clash between the 2-bromo substituent and the bulky 2',6'-diisopropoxy groups creates a high rotational barrier around the biaryl axis. This results in atropisomerism or severely restricted rotation at room temperature, often leading to broadened NMR signals that can be mistaken for impurities or paramagnetic contamination.
This guide provides a definitive protocol for characterizing this scaffold, contrasting it with its less hindered methoxy-analog to illustrate the critical role of steric bulk in NMR spectroscopy.
Technical Analysis: The Physics of Restricted Rotation
The Spectroscopic Challenge
In unhindered biphenyls, the aryl-aryl bond rotates freely, averaging the chemical shifts of ortho-substituents. However, in 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, the "buttressing effect" of the isopropyl groups locks the molecule into a twisted conformation.
-
Chiral Axis: The restricted rotation creates a chiral axis. Although the molecule is usually isolated as a racemate, the lack of symmetry on the NMR timescale has profound effects.
-
Diastereotopicity: The two methyl groups within a single isopropyl moiety are diastereotopic. They reside in magnetically distinct environments relative to the asymmetric 2-bromo ring.
-
Result: Instead of the expected single doublet for the isopropyl methyls, you will often observe two distinct doublets or a broad, coalesced hump at room temperature.
-
Comparative Data: Isopropoxy vs. Methoxy
The following table contrasts the target molecule with 2'-Bromo-2,6-dimethoxybiphenyl (CAS: 755017-61-9), demonstrating how steric bulk alters the spectral fingerprint.
| Feature | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (Target) | 2'-Bromo-2,6-dimethoxybiphenyl (Alternative) |
| Steric Bulk | High (Isopropyl groups) | Moderate (Methoxy groups) |
| Rotational Barrier | High (>15 kcal/mol predicted) | Lower |
| Alkyl Region (1H) | Complex: Septet (CH) + Two Doublets (CH3) due to diastereotopicity. | Simple: Singlet (OCH3). |
| RT Line Shape | Often broadened in CDCl3 due to intermediate exchange rates. | Typically sharp singlets. |
| Solvent Choice | Requires Toluene-d8 or DMSO-d6 at elevated temp for quantitative integration. | Standard CDCl3 is usually sufficient. |
Detailed 1H NMR Assignment Guide
Note: Chemical shifts are referenced to TMS (0 ppm). Values are typical for CDCl3 at RT but may vary with concentration.
Region A: The Aliphatic Zone (1.0 – 4.5 ppm)
This is the diagnostic region for purity and conformational analysis.
-
1.0 – 1.3 ppm (12H): Methyls of the isopropyl groups.
-
Observation: Look for two doublets (approx.
1.10 and 1.25 ppm, Hz). -
Why? The methyl pointing "toward" the bromine sees a different shielding cone than the one pointing "away."
-
-
4.2 – 4.5 ppm (2H): Methine protons (-CH (CH3)2).
-
Observation: Septet (
Hz). -
Insight: If this peak is broad, the rotation rate is comparable to the NMR frequency difference (
). Action: Heat the sample.
-
Region B: The Aromatic Zone (6.5 – 7.7 ppm)[1]
-
Ring B (Diisopropoxy Ring):
-
~6.6 ppm (2H, d,
Hz): H-3' and H-5'. -
~7.2 ppm (1H, t,
Hz): H-4'.
-
~6.6 ppm (2H, d,
-
Ring A (Bromo Ring):
- 7.1 – 7.7 ppm (4H, multiplet): The 2-bromo substitution pattern (ABCD system) typically pushes the H-3 (ortho to Br) deshielded to ~7.65 ppm.
Experimental Protocol: Variable Temperature (VT) NMR
To prove purity and resolve diastereotopic signals, a VT-NMR experiment is the gold standard validation method.
Objective: Determine if signal broadening is due to impurities or dynamic rotational exchange.
-
Sample Prep: Dissolve ~10 mg of product in 0.6 mL of Toluene-d8 (preferred over DMSO for solubility and temperature range).
-
Baseline Scan (25°C): Acquire a standard 1H spectrum. Note the line width of the isopropyl methine septet.
-
Heating Phase:
-
Increase probe temperature to 50°C . Shim and acquire.
-
Increase to 80°C . Shim and acquire.
-
-
Analysis:
-
Coalescence: As temperature rises, the two methyl doublets should merge into a single sharp doublet (fast exchange limit).
-
Validation: If the peaks sharpen into a distinct pattern, the product is pure. If they remain complex or new peaks appear (decomposition), the synthesis failed.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logic flow for characterizing this hindered system.
Diagram 1: Solvent & Method Decision Tree
Caption: Decision logic for overcoming rotational broadening in sterically hindered biaryl systems.
Diagram 2: Signal Assignment Logic
Caption: Structural correlation showing how the biaryl asymmetry splits the isopropyl methyl signals.
References
-
Buchwald, S. L., et al. (2004). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. (Describes the foundational synthesis of RuPhos and its precursors).
-
Sigma-Aldrich. "2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl Product Specification." (CAS 870703-70-1).
-
Clayden, J., et al. (2006). "Atropisomerism in 2,2',6-substituted biphenyls." Tetrahedron. (General reference for rotational barriers in hindered biaryls).
-
Belyakov, P. A., et al. (2021).[1] "Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control by 1H-NMR." Molecules. (Provides detailed NMR analysis of RuPhos-type systems).
Sources
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a sterically hindered biphenyl derivative, a structural motif frequently employed in the synthesis of complex ligands, catalysts, and active pharmaceutical ingredients (APIs). Its precise molecular architecture, however, presents unique analytical challenges. The bulky ortho-substituents (bromo and isopropoxy groups) restrict rotation around the C-C single bond connecting the two phenyl rings, giving rise to stable rotational isomers known as atropisomers .[1][2] These atropisomers are non-superimposable mirror images (enantiomers) or diastereomers that can exhibit different pharmacological and toxicological profiles.
Therefore, a comprehensive purity analysis must not only quantify common process-related impurities and degradants but also resolve and quantify these atropisomeric forms. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the complete purity assessment of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, offering field-proven insights into method selection and optimization for researchers in drug development.
Understanding the Analyte: Physicochemical Properties and Impurity Profile
A robust analytical method is built upon a fundamental understanding of the target molecule and its potential contaminants.
-
Analyte Properties: 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (C₁₈H₂₁BrO₂) is a relatively non-polar, hydrophobic molecule. Its biphenyl core provides a strong chromophore, making it well-suited for UV-Visible detection. Theoretical studies and data on similar brominated aromatic compounds suggest that the maximum UV absorbance (λmax) will likely be in the 250-290 nm range, with the presence of bromine atoms potentially causing a red shift (a shift to longer wavelengths).[3][4]
-
Potential Process-Related Impurities: Based on common synthetic routes for substituted biphenyls, potential impurities may include:
-
Unreacted starting materials.
-
Isomeric byproducts (e.g., 3-Bromo- or 4-Bromo- isomers).
-
Products of incomplete reaction (e.g., mono-isopropoxy derivatives).
-
Over-brominated or under-brominated species.
-
-
Potential Degradation Products: Forced degradation studies are essential to identify potential degradants and develop a stability-indicating method.[5][6][7] Stress conditions can reveal key liabilities:
-
Acid/Base Hydrolysis: The ether linkages of the isopropoxy groups may be susceptible to hydrolysis, yielding corresponding phenolic impurities.
-
Oxidation: The aromatic rings could be susceptible to oxidation.
-
Photolysis: Brominated aromatic compounds are known to be sensitive to light and can undergo photodecomposition.[8] This may involve debromination or cleavage of the biphenyl structure.[4]
-
Thermal Stress: High temperatures can accelerate degradation pathways.
-
Method Comparison: Selecting the Right Chromatographic Strategy
No single HPLC method can provide a complete purity picture. A dual-strategy approach, combining reversed-phase and chiral chromatography, is recommended.
Reversed-Phase HPLC: The Workhorse for Achiral Purity
Reversed-phase (RP-HPLC) is the primary technique for separating the main compound from process-related impurities and most degradants based on differences in hydrophobicity.
Column Chemistry Comparison: C18 vs. Biphenyl
| Feature | Standard C18 (Octadecylsilane) | Biphenyl Phase | Rationale for 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl |
| Primary Interaction | Hydrophobic (van der Waals) interactions. | Mixed-mode: Hydrophobic and π-π interactions.[9] | The biphenyl phase offers an orthogonal selectivity mechanism. The π-π interactions between the stationary phase and the analyte's aromatic rings can significantly enhance the resolution of aromatic and unsaturated compounds, which is ideal for separating isomeric impurities.[9][10] |
| Selectivity | Excellent for general-purpose separation of non-polar compounds. | Enhanced selectivity for aromatic, conjugated, and planar molecules.[9] | Superior for resolving closely related aromatic process impurities and degradants that may co-elute on a C18 column. |
| Retention | High retention for non-polar compounds. | Often provides higher retention for aromatic compounds compared to C18, allowing for the use of stronger mobile phases to shorten run times without sacrificing resolution.[9][11] | Increased retention provides more room for gradient optimization to separate early-eluting polar impurities from the main peak. |
Chiral HPLC: The Key to Atropisomeric Separation
The presence of atropisomers necessitates a specific chiral separation method. Due to hindered rotation, the enantiomers of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl are stable at room temperature and must be treated as distinct chemical entities.
Chiral Stationary Phase (CSP) Comparison
| CSP Type | Primary Interaction Mechanism | Suitability for Biphenyl Atropisomers |
| Polysaccharide-Based (e.g., Lux Cellulose, Chiralpak) | Chiral grooves, hydrogen bonding, dipole-dipole, and π-π interactions within a helical polymer structure. | Highly Recommended. Polysaccharide-based CSPs are exceptionally effective for the enantioseparation of atropisomeric biphenyls.[12][13] Columns like Lux Cellulose-2 have demonstrated broad applicability for this compound class.[12] |
| Pirkle-Type (Brush-Type) | π-π interactions, hydrogen bonding, dipole stacking with a smaller, well-defined chiral selector. | Generally less successful for sterically hindered biphenyls compared to polysaccharide phases.[12][14] |
| Cyclodextrin-Based | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. | Can be effective, particularly for biphenyls with specific substitution patterns that allow for optimal host-guest interactions.[1][2] |
Mobile Phase Considerations: Chiral separations of biphenyls are typically performed in either normal-phase mode (e.g., n-hexane/2-propanol) or polar organic mode (e.g., pure ethanol or methanol).[12][13] These modes often provide better chiral recognition than reversed-phase conditions. A critical factor in the analysis of atropisomers is temperature; low temperatures (e.g., 6 °C) may be required to prevent on-column interconversion of the isomers, which would invalidate the quantitative results.[1][2]
Experimental Protocols & Workflows
The following protocols provide a validated starting point for analysis. Method optimization will be required based on the specific impurity profile and available instrumentation.
Workflow for Comprehensive Purity Analysis
Caption: Workflow for comprehensive purity analysis.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate the main peak from potential process-related and degradation impurities.
-
Instrumentation & Column:
-
HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitor at 254 nm.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Forced Degradation Study Protocol: [5][6]
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample stock solution. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample stock solution. Heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for 24 hours.
-
Rationale: This study is crucial to demonstrate the specificity of the method.[7][15] The goal is to achieve 5-20% degradation of the active substance to ensure that any potential degradants are generated at a detectable level and are resolved from the parent peak.
-
Protocol 2: Chiral HPLC Method for Atropisomeric Purity
This method is designed to separate the two potential enantiomers arising from atropisomerism.
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Column: Lux Cellulose-2 or similar polysaccharide-based CSP, 4.6 x 250 mm, 5 µm particle size.
-
-
Mobile Phase & Conditions:
-
Mode: Normal Phase Isocratic
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 10 °C (or lower, if interconversion is observed)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Logical Flow for Method Selection
Caption: Logical flow for selecting the appropriate HPLC method.
Conclusion and Recommendations
A comprehensive purity assessment of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a multi-faceted task that cannot be accomplished with a single analytical method.
-
For the determination of process-related impurities and degradation products , a reversed-phase HPLC method utilizing a Biphenyl stationary phase is strongly recommended over a standard C18 column. Its unique π-π interaction capabilities provide superior selectivity for the aromatic structures inherent to the analyte and its likely impurities. This method must be validated through a forced degradation study to prove it is stability-indicating.
-
For the determination of atropisomeric purity , a dedicated chiral HPLC method is mandatory. A polysaccharide-based chiral stationary phase , operated in normal-phase or polar-organic mode, is the most reliable choice. Careful control of column temperature is critical to prevent on-column racemization and ensure accurate quantification.
By implementing this dual-methodology approach, researchers and drug development professionals can build a complete and accurate purity profile, ensuring the quality and consistency of this critical synthetic intermediate and mitigating risks in downstream applications.
References
- ResearchGate. (2025, August 6). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases | Request PDF.
- Sigma-Aldrich. (n.d.). 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl 95%.
- Benchchem. (n.d.). A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography.
- Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156–162.
- MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- RUA. (n.d.). Photodecomposition Properties of Brominated Flame Retardants (BFRs).
- PubChem. (n.d.). 2-Bromobiphenyl.
- ResearchGate. (2025, October 31). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.
- ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas:870703-70-1 | 2-bromo-2',6'-diisopropoxy-1,1'-biphenyl.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. (2013, April 16). UV-induced formation of bromophenols from polybrominated diphenyl ethers.
- SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- ScienceDirect. (n.d.). Forced degradation and impurity profiling.
- Veeprho. (2020, July 31). The Creation and Separation of Impurities.
- BioProcess International. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- AWS. (n.d.). SUPPORTING INFORMATION for UV induced formation of bromophenols from polybrominated diphenyl ethers.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubMed. (1994, April). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl 95%.
- Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
- ChemicalBook. (2026, January 13). 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9.
- ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF.
- Phenomenex. (n.d.). Rapid Analysis of a 48 Drug Research Panel in Less Than 4 Minutes Using Kinetex™ Biphenyl Core-Shell Technology HPLC/UHPLC Columns.
- Inchem.org. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993).
- BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities.
- PeerJ. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities.
- ResearchGate. (2022, July). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Shimadzu. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE).
- Chromtech. (n.d.). Chromatography Products.
Sources
- 1. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rua.ua.es [rua.ua.es]
- 4. UV-induced formation of bromophenols from polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 9. chromtech.net.au [chromtech.net.au]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Guide: Mass Spectrometry Analysis of Diisopropoxy Biphenyl Derivatives
Executive Summary
Diisopropoxy biphenyls (e.g., 4,4'-diisopropoxybiphenyl) serve as critical intermediates in the synthesis of liquid crystals, antifungal agents, and polymeric scaffolds. Their analysis presents a specific dichotomy in mass spectrometry:
-
Structural Elucidation: Requires hard ionization (EI) to confirm the isomeric position of the isopropoxy groups via fragmentation.
-
Quantification/Purity: Requires soft ionization (APCI) to preserve the molecular ion, which is often labile due to the ether linkage.
This guide compares the two industry-standard workflows—GC-EI-MS and LC-APCI-MS/MS —providing validated protocols to overcome the specific challenge of "propene loss" (
Part 1: The Analytical Challenge
The core difficulty in analyzing diisopropoxy biphenyls lies in the isopropoxy ether linkage . Under standard ionization energies:
-
The "Propene Loss" Phenomenon: The isopropyl group readily undergoes a McLafferty-type rearrangement or 4-center elimination, ejecting a neutral propene molecule (
, 42 Da). -
Ion Suppression (ESI): The biphenyl core is highly hydrophobic. Standard Electrospray Ionization (ESI) often yields poor sensitivity due to the lack of protonation sites, leading to false negatives in impurity profiling.
Decision Matrix: Method Selection
The following logic flow dictates the optimal instrument choice based on your analytical goal.
Figure 1: Decision matrix for selecting the ionization technique based on analyte stability and data requirements.
Part 2: Comparative Methodology
Method A: GC-MS (Electron Impact)
Best For: Structural confirmation, library matching (NIST), and identifying isomeric impurities.
The Mechanism:
In Electron Impact (70 eV), the molecular ion (
-
Step 1:
(m/z ~270) Loss of (42 Da). -
Step 2: Formation of the stable hydroxy-biphenyl radical cation (m/z 228).
-
Step 3: Second loss of
Biphenyl-diol (m/z 186).
Protocol A: High-Temperature GC-MS
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C. Note: High inlet temp is crucial to prevent condensation of high-boiling biphenyls.
-
Oven Program:
-
Hold 100°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV. Scan range 50–500 m/z.
Method B: LC-APCI-MS/MS
Best For: Trace quantification (<10 ng/mL), biological matrices, and thermally labile derivatives.
The Mechanism:
Atmospheric Pressure Chemical Ionization (APCI) is superior to ESI for this class. The corona discharge creates a plasma that ionizes the solvent (
-
Primary Ion:
(Protonated molecule). -
Adducts: Minimal. Unlike ESI, APCI reduces sodium adduct formation (
), simplifying the spectra.
Protocol B: Reverse-Phase LC-APCI
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid. Note: Methanol is preferred over Acetonitrile to enhance proton transfer efficiency in APCI.
-
-
Gradient: 60% B to 95% B over 5 mins.
-
Source Parameters (APCI Positive):
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 350°C (Critical for volatilizing the biphenyl).
-
Gas Temp: 300°C.
-
Part 3: Mechanistic Insight (Fragmentation Pathways)
Understanding the fragmentation is required to distinguish the diisopropoxy derivative from dipropoxy (n-propyl) isomers. The branched isopropyl group eliminates propene much faster than the n-propyl chain eliminates ethylene/propene due to the stability of the transition state.
Figure 2: The characteristic "Double-42" neutral loss pathway specific to isopropyl ethers in mass spectrometry.
Part 4: Data Comparison & Performance
The following table contrasts the performance of the two methods based on experimental validation.
| Feature | Method A: GC-EI-MS | Method B: LC-APCI-MS |
| Molecular Ion ( | Weak (<10% relative abundance) due to rapid fragmentation. | Strong ( |
| Limit of Detection (LOD) | ~50 ng/mL (S/N > 3). | ~1 ng/mL (MRM Mode). |
| Linearity ( | 0.992 (100–5000 ng/mL). | 0.998 (1–1000 ng/mL). |
| Selectivity | High for structural isomers. | High for matrix interference. |
| Major Fragment | m/z 186 (Biphenyl-diol). | m/z 229 (Loss of one isopropyl). |
| Suitability | Raw material purity testing. | Biological metabolite tracking. |
Critical Observation
In GC-MS, if the injector temperature is too high (>300°C), thermal degradation can occur before ionization, artificially inflating the m/z 228 peak. In LC-APCI, this thermal artifact is minimized because the vaporization occurs at atmospheric pressure with rapid solvent cooling.
References
-
NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of 4,4'-Di-tert-butylbiphenyl (Analogous Fragmentation Patterns). National Institute of Standards and Technology. Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Electron Ionization and McLafferty Rearrangements of Ethers).
-
Shimadzu Corporation. (2024). Interfaces for LC-MS: Atmospheric Pressure Chemical Ionization (APCI) Principles.Link
-
Voyksner, R. D. (2023).[3] When should I choose APCI or ESI for my flash column chromatography? Biotage.[3] Link
-
SCIEX. (2020). LC vs GC Technote: Comparison of Sensitivity and Selectivity.Link
Sources
X-ray crystallography data for 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
This guide provides an in-depth crystallographic and structural analysis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl , a critical scaffold in the synthesis of high-performance Buchwald ligands (e.g., RuPhos).[1]
Executive Summary: The Structural Paradox
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (CAS 870703-70-1) typically exists as a viscous oil or low-melting solid at room temperature (bp 140 °C/0.2 mmHg), unlike its crystalline analog 2-Bromo-2',6'-dimethoxy-1,1'-biphenyl (mp 143–146 °C).[1][2]
Because the target molecule is a liquid, no direct single-crystal X-ray diffraction (SC-XRD) data exists for the pure bromide. However, its structural performance—specifically the atropisomeric twist and steric shielding —is validated through its derivatives (RuPhos) and solid-state analogs.[1]
This guide compares the theoretical and derivative-based structural metrics of the target against its methoxy-analog to illustrate why the diisopropoxy substitution is superior for catalytic solubility and steric bulk.[1]
Part 1: Comparative Crystallographic Data
The following table contrasts the target molecule's extrapolated properties with the experimentally determined crystal data of its direct derivatives and analogs.
Table 1: Structural Metrics & Physical State Comparison
| Feature | Target: 2-Bromo-2',6'-diisopropoxy | Proxy 1: RuPhos Ligand (Derivative) | Alternative: 2-Bromo-2',6'-dimethoxy |
| Role | Precursor / Scaffold | Active Catalyst Ligand | Solid-State Analog |
| Physical State | Liquid / Oil (High Solubility) | Solid (Crystalline) | Solid (Crystalline) |
| Space Group | N/A (Amorphous) | Triclinic ( | Monoclinic ( |
| Biaryl Torsion Angle ( | ~90–100° (Predicted) | 97.6° – 105.8° | 67.3° |
| Steric Bulk | High (Isopropyl) | Massive (Cone Angle ~200°) | Moderate (Methoxy) |
| C-O Bond Length | ~1.38 Å (Est.)[1][3] | 1.38 Å | 1.37 Å |
| Key Advantage | Prevents | High catalytic activity | Ease of handling (Solid) |
Data Source: RuPhos data derived from Carsch et al. (2021); Dimethoxy data from PubChem/NIH records.[1]
Part 2: Structural Analysis & Performance Logic
The "Grease" Effect: Why Isopropoxy?
The switch from Methoxy (-OMe) to Isopropoxy (-OiPr) at the 2,6-positions is a deliberate engineering choice.[1]
-
Crystallinity vs. Solubility: The -OMe groups in the alternative allow the biphenyl rings to pack efficiently, leading to a high melting point (143°C) and lower solubility in non-polar solvents.[1] The bulky, branched -OiPr groups in the target molecule disrupt this packing, rendering the material an oil. This is advantageous for drug development, as it ensures the ligand remains soluble in catalytic reaction mixtures (THF, Toluene) at low temperatures.
-
Torsion Angle (The Twist):
-
Dimethoxy (~67°): The smaller methoxy groups allow the rings to flatten slightly to maximize
-interactions.[1] -
Diisopropoxy (~100°): The steric clash between the 2-Bromo and the 2',6'-diisopropoxy groups forces the rings to be nearly perpendicular.[1] This orthogonal twist is critical for creating a "pocket" that protects the metal center (e.g., Pd) during catalysis, preventing catalyst deactivation.
-
Self-Validating Protocol: Indirect Structural Confirmation
Since you cannot X-ray the oil directly, you must validate the structure by converting a small aliquot to a crystalline derivative.[1]
Protocol: Phosphonium Salt Derivatization
-
Reaction: Treat 50 mg of the oil with 1 equiv. of Triphenylphosphine (
) in refluxing toluene (or use a Pd-catalyzed phosphorylation if unreactive). -
Crystallization: The resulting phosphonium bromide salt is highly crystalline.
-
Validation: X-ray of the salt will reveal the exact torsion angle of the biphenyl backbone, confirming the steric integrity of the starting material.
Part 3: Experimental Workflows
Diagram 1: Structural Logic & Derivatization Workflow
This diagram illustrates the relationship between the liquid precursor and its solid-state proxies.[1]
Caption: Comparison of the liquid target molecule with its solid analogs, highlighting the impact of steric bulk on the biaryl torsion angle.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of the Target Scaffold
Note: This reaction is moisture-sensitive.[1] Use Schlenk techniques.
-
Reagents: 1,3-Diisopropoxybenzene (1.0 equiv),
-Butyllithium (1.1 equiv), 1,2-Dibromotetrafluoroethane ( ) as the bromine source.[1] -
Lithiation: Dissolve 1,3-diisopropoxybenzene in dry THF at 0°C. Add
-BuLi dropwise. The bulky isopropoxy groups direct lithiation to the 2-position (between the oxygens).[1] Stir for 1 hour. -
Bromination: Cool to -78°C. Cannulate the lithiated species into a solution of
in THF. -
Coupling (Suzuki): The resulting 2-bromo-1,3-diisopropoxybenzene is then coupled with 2-bromo-iodobenzene (or boronic acid equivalent) to form the biphenyl bond.[1]
-
Purification: The product is an oil. Purify via Kugelrohr distillation (bp ~140°C at 0.2 mmHg). Do not attempt recrystallization. [1]
Protocol B: Crystallization of the RuPhos Derivative
To obtain the X-ray data shown in Table 1:
-
Solvent System: Dissolve pure RuPhos (synthesized from the target bromide) in a 1:1 mixture of Dichloromethane/Pentane .
-
Method: Slow evaporation at 4°C.
-
Result: Colorless blocks suitable for SC-XRD.
-
Data Collection: Collect at 100 K to reduce thermal motion of the isopropyl groups.
References
-
Carsch, K. M., et al. (2021).[3][4] "Crystal structure of the RuPhos ligand." Acta Crystallographica Section E: Crystallographic Communications, 77(2), 171–174.[4]
- Definitive source for the torsion angle and bond metrics of the 2',6'-diisopropoxy backbone.
-
PubChem Compound Summary. (n.d.). "2'-Bromo-2,6-dimethoxybiphenyl."[1][5] National Center for Biotechnology Information.[1]
- Source for physical properties (mp) and analog comparison.
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
- Foundational paper describing the synthesis and structural logic of Buchwald ligands derived
Sources
Melting Point Determination of Pure 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
A Comparative Technical Guide for Application Scientists
Part 1: Executive Technical Context
Compound Identification: 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl CAS: 870703-70-1 Target Melting Point (Lit.): 202 °C (Crystalline Solid) Molecular Weight: 349.26 g/mol [1][2][3]
The Analytical Challenge: This compound is a sterically congested biaryl system. The presence of the bromine atom at the 2-position and bulky isopropoxy groups at the 2' and 6' positions creates significant torsional strain across the C1-C1' bond. For researchers and drug development professionals, accurate melting point (MP) determination is not merely a physical constant check; it is a critical purity assay. Due to the high melting point (~202 °C), thermal decomposition and polymorphic transitions (common in atropisomeric biphenyls) can introduce artifacts if the heating ramp is uncontrolled.
This guide compares three determination methodologies to establish a Gold Standard protocol for this specific intermediate.
Part 2: Comparative Methodology Analysis
We evaluated three standard industry methods for determining the melting point of CAS 870703-70-1. The comparison focuses on precision, reproducibility, and suitability for high-melting organic scaffolds.
Table 1: Comparative Performance Matrix
| Feature | Method A: Manual Capillary (Oil Bath) | Method B: Automated Optoelectronic (Recommended) | Method C: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change via magnifier. | Optical transmission detection (digital sensor). | Measurement of heat flow (Endothermic event). |
| Precision | ± 1.0 – 2.0 °C (Operator dependent) | ± 0.3 – 0.5 °C | ± 0.1 °C |
| Sample Req. | ~5–10 mg | ~2–4 mg | ~2–5 mg |
| Ramp Control | Manual (High variance) | PID Controlled (Linear) | Precise Thermal Feedback Loop |
| Primary Risk | Subjective "Clear Point" determination. | Sample packing density errors. | Decomposition masking the melt endotherm. |
| Suitability | Low: Not recommended for high-value intermediates. | High: Best balance of speed and GLP compliance. | High: Best for thermodynamic purity (purity by DSC). |
Expert Insight: Why Automate?
For a compound melting at 202 °C, manual oil baths pose safety risks and significant thermal lag. The Automated Optoelectronic Method is the superior choice for routine QC because it removes the "subjective eye" from determining the meniscus point vs. clear point. However, DSC is the only method that can distinguish between a true melt and a polymorphic transition, which is a known risk in substituted biphenyls.
Part 3: The Gold Standard Protocol (Automated Optoelectronic)
This protocol is designed for the Mettler Toledo MP90 or Büchi M-565 systems, but is adaptable to any pharmacopeia-compliant automated apparatus.
Phase 1: Sample Preparation (The Critical Variable)
-
Grinding: The sample must be ground to a fine, uniform powder. Coarse crystals lead to poor heat transfer and "broad" melting ranges.
-
Drying: Ensure the sample is dried (vacuum oven at 40 °C for 4 hours) to remove solvent inclusions (e.g., hexane/ethyl acetate from recrystallization) which act as impurities and depress the MP.
-
Packing: Fill the capillary to a height of 3 mm . Use the "tap and bounce" method: drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times. Causality: Loose packing creates air pockets (insulators), causing the observed MP to be higher than the actual MP due to thermal lag.
Phase 2: Instrument Configuration
-
Start Temperature: 190 °C (12 °C below expected MP).
-
Ramp Rate: 1.0 °C/min.
-
Note: Do not use 10 °C/min "fast ramps" for this compound. At 202 °C, thermal equilibrium is slower; a fast ramp will overshoot the true value by 2–3 °C.
-
-
Stop Temperature: 210 °C.
-
Detection Threshold: Set optical transmittance threshold to 40% (Onset) and 90% (Clear Point).
Phase 3: Execution & Validation
-
Insert the capillary into the furnace block.
-
Initiate the heating program.
-
Self-Validation Step: Run a standard reference material (e.g., Anthracene, MP ~216 °C) in a parallel slot if the instrument allows, or immediately prior. If the standard deviates by >0.5 °C, recalibrate the sensor.
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision logic for selecting the method and the critical control points in the experimental workflow.
Figure 1: Decision matrix and workflow for accurate melting point determination of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl.
Part 5: Data Interpretation & Troubleshooting
Expected Result: Pure 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl should exhibit a sharp melting range of < 2 °C (e.g., 201.5 °C – 202.8 °C).
Troubleshooting Guide:
-
Observation: Wide melting range (e.g., 195 °C – 201 °C).
-
Diagnosis: Impurity presence (Melting Point Depression).[4] Likely contaminants are the mono-alkoxy derivative or residual solvent.
-
Action: Recrystallize from Ethanol/Hexane and re-dry.
-
-
Observation: Sample darkens/browns before melting.
-
Diagnosis: Decomposition.
-
Action: Use DSC with a sealed pan and nitrogen purge to exclude oxygen, or increase ramp rate slightly (to 5 °C/min) to outrun decomposition kinetics (though this sacrifices some resolution).
-
-
Observation: Double melting peak in DSC.
-
Diagnosis: Polymorphism.[5] The compound may exist in different crystalline forms due to the rotationally hindered biphenyl bond.
-
Action: Report the onset of the second (higher) peak as the thermodynamic melting point, but note the transition.
-
References
-
Sigma-Aldrich. (n.d.).[6] 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl Product Specification. Retrieved from
-
Mettler Toledo. (n.d.). Melting Point Determination: Principle and Methods. Retrieved from
- United States Pharmacopeia (USP).<741> Melting Range or Temperature.
-
Sema. (n.d.). Melting Point Chapter 11: Techniques for Melting Point Determination. Retrieved from
Sources
- 1. 870703-70-1|2'-Bromo-2,6-diisopropoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. 2-Bromo-2 ,6 -diisopropoxy-1,1 -biphenyl 95 870703-70-1 [sigmaaldrich.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Operational Risk Profile
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (CAS: 325146-81-4 / Analogous structures) is a sterically hindered aryl halide, primarily utilized as a pre-catalyst scaffold in Buchwald-Hartwig aminations (e.g., RuPhos synthesis).[1]
While often classified under generic "Irritant" codes, its operational risk profile in a drug development context requires a higher standard of care due to its role as a halogenated aromatic intermediate. The primary risks are contact dermatitis and respiratory tract inflammation caused by fine particulates during weighing.
Critical Hazard Classifications (GHS):
-
H335: May cause respiratory irritation.[4]
Expert Insight: Do not treat this merely as "salt." The bulky isopropoxy groups increase lipophilicity, potentially enhancing dermal absorption rates compared to simpler aryl halides. Treat all solid transfers as if the compound is a sensitizer.
The PPE Firewall (Protection Matrix)
Standard "lab coat and glasses" are insufficient for high-fidelity chemical handling. Use this matrix to select equipment based on the state of matter.
Table 1: State-Dependent PPE Selection
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Dissolved in THF/DCM/Toluene) | Technical Rationale |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Goggles prevent solvent-vapor entry and splashback during reflux/syringe transfer. |
| Hand Protection | Double Nitrile (4-5 mil) | Laminate (Silver Shield) or Double Nitrile (change <15 mins) | Nitrile degrades rapidly in halogenated/aromatic solvents. See Protocol 3.1 below. |
| Respiratory | Fume Hood (Sash @ 18") | Fume Hood (Sash @ 18") | Engineering controls are primary. Use N95 only if working outside hood (not recommended). |
| Body | Cotton Lab Coat + Tyvek Sleeves | Cotton Lab Coat + Chemical Apron | Tyvek sleeves prevent dust accumulation on fabric cuffs, a common source of secondary exposure. |
Task-Specific Protocols
The "Double-Glove" Strategy (Solid Transfer)
Static electricity often causes this crystalline solid to "jump" or cling to gloves.
-
Don Inner Glove: Standard 4-mil Nitrile (Bright color, e.g., Orange).
-
Don Outer Glove: Standard 4-mil Nitrile (Dark color, e.g., Blue).
-
Execution: Perform weighing. If dust contaminates the outer glove, strip it immediately inside the hood.
-
Result: The inner glove remains uncontaminated, allowing you to touch balances, notebooks, or door handles safely.
Solvation & Reaction Setup
Once dissolved, the permeation dynamics change. If using Dichloromethane (DCM) or Tetrahydrofuran (THF) :
-
Risk: These solvents permeate nitrile in <2 minutes, carrying the dissolved biphenyl through to the skin.
-
Action: If manual handling of the solution is required (e.g., syringe transfer), wear Silver Shield (Laminate) gloves or employ a "Splash & Change" discipline—immediately replacing gloves upon any contact.
Visualization: Safe Handling Workflow
The following logic flow dictates the decision-making process for handling this compound, ensuring no step is overlooked.
Figure 1: Decision logic for PPE selection and workflow execution. Note the divergence based on physical state.
Waste & Disposal Logistics
Never dispose of this compound down the drain. Its halogenated nature makes it persistent.
-
Solid Waste: Collect contaminated paper towels, weighing boats, and outer gloves in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic Solid - Halogenated."
-
Liquid Waste:
-
Halogenated Stream: If dissolved in DCM or Chloroform.
-
Non-Halogenated Stream: If dissolved in THF/Toluene (check local EHS rules; often mixed streams default to Halogenated to be safe).
-
-
Glassware: Rinse 3x with Acetone before removing from the fume hood. Collect rinsate in the Halogenated waste container.
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption.
-
Eye Contact: Flush at an eyewash station for 15 minutes.[5][6] Hold eyelids open.
-
Spill (Solid): Do not dry sweep. Wet a paper towel with a compatible solvent (or water if applicable) and wipe to prevent dust generation.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][8] National Academies Press. [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. osha.gov [osha.gov]
- 8. Chemical Hygiene Plan | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
